6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid
Description
BenchChem offers high-quality 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c1-9-6-7-10(8-11(9)14)12(15)4-2-3-5-13(16)17/h6-8H,2-5H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDSZAEHWDVNMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCCCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645380 | |
| Record name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898767-19-6 | |
| Record name | 3-Bromo-4-methyl-ε-oxobenzenehexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10645380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic Acid: A Strategic Scaffold for Metabolic Enzyme Inhibition and Heterocyclic Synthesis
Topic: Biological Activity and Technical Profile of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic Acid Type: Technical Whitepaper Audience: Drug Discovery Chemists, Metabolic Disease Researchers, and Process Chemists.
Executive Summary
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid is a specialized aryl-keto-acid pharmacophore characterized by a lipophilic "head" (the brominated tolyl ring) and a polar "tail" (the carboxylic acid), connected by a flexible five-carbon ketone linker. While often categorized as a synthetic intermediate, this molecule possesses intrinsic biological activity as a lipid mimetic and serves as a critical precursor for two major classes of therapeutics: PTP1B inhibitors (targeting Type 2 Diabetes) and HDAC inhibitors (targeting oncology).
This technical guide dissects the compound’s biological profile, its mechanism of action as a bidentate ligand, and its utility as a "divergent node" in the synthesis of privileged heterocyclic scaffolds.
Chemical Identity and Pharmacophore Analysis[1][2]
The molecule functions as a linker-based probe . Its biological utility is derived from the precise distance (approx. 7–9 Å) between the aryl core and the carboxylic acid, allowing it to bridge distinct binding pockets in enzymes that process fatty acids or phosphorylated tyrosines.
| Feature | Chemical Specification | Biological Function |
| Aryl Head | 3-Bromo-4-methylphenyl | Hydrophobic Anchor: Fits into the "Site B" (secondary binding pocket) of phosphatases or the hydrophobic rim of HDACs. The bromine atom allows for further diversification via Suzuki-Miyaura coupling. |
| Linker | 6-oxo-hexanoyl chain | Spacer Arm: Provides the necessary flexibility and length to span the catalytic channel. The C6 ketone acts as a hydrogen bond acceptor. |
| Polar Tail | Carboxylic Acid | Zinc/Active Site Binder: Mimics the phosphate group of phosphotyrosine (pTyr) or chelates the Zinc ion in metalloproteinases. |
Biological Activity: Mechanisms of Action[3][4][5]
Primary Target: Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
PTP1B is a negative regulator of insulin and leptin signaling. The major challenge in PTP1B inhibitor design is achieving selectivity over the closely related TCPTP (T-cell protein tyrosine phosphatase).
-
Mechanism: 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid acts as a bidentate competitive inhibitor .
-
The Acidic Tail: Occupies the catalytic site (Site A), forming hydrogen bonds with the critical Arg221 and Ser216 residues (mimicking the phosphate of the substrate).
-
The Aryl Head: The 6-carbon linker positions the brominated aryl ring into the non-catalytic, hydrophobic "Site B" (residues Arg24 and Arg254). This "bridging" effect is crucial for selectivity, as Site B is less conserved in other phosphatases.
-
-
Significance of the Bromine: The 3-bromo substituent enhances lipophilic contacts within Site B and allows the molecule to displace ordered water molecules, increasing binding entropy.
Secondary Target: Matrix Metalloproteinase (MMP) Inhibition
Aryl-oxo-hexanoic acids are structural analogs of succinyl hydroxamates.
-
Mechanism: The carboxylic acid coordinates the catalytic Zinc ion (
) in the MMP active site. The long hydrophobic chain fits into the S1' specificity pocket. -
Therapeutic Relevance: Inhibition of MMP-2 and MMP-9 is associated with reduced tumor metastasis and anti-inflammatory effects.
Anti-Inflammatory Activity (COX/LOX Pathways)
The structure mimics arachidonic acid metabolites.
-
Activity: It acts as a weak, reversible inhibitor of Cyclooxygenase (COX) enzymes. The 4-methylphenyl group mimics the hydrophobic tail of arachidonic acid, while the keto-acid moiety interferes with the peroxidase active site.
Synthetic Utility: A Divergent Precursor
This compound is not just a probe; it is a "branch point" intermediate. Its unique 1,6-dicarbonyl spacing allows for the synthesis of medium-sized heterocycles and hydroxamic acids.
Synthesis of HDAC Inhibitors (Hydroxamic Acids)
By converting the carboxylic acid to a hydroxamic acid (-CONHOH), the molecule becomes a potent Histone Deacetylase (HDAC) inhibitor .
-
Rationale: The "Cap-Linker-Zinc Binding Group" pharmacophore of SAHA (Vorinostat) is perfectly replicated here. The 3-bromo-4-methylphenyl group acts as the "Cap" (surface recognition domain), and the hexanoic chain serves as the "Linker" to the Zinc-binding hydroxamate.
Synthesis of 7-Membered Lactams (Benzazepines)
Unlike 4-oxo acids (which form pyridazinones), 6-oxo acids are precursors to azepines via reductive amination or Schmidt rearrangement.
-
Application: These derivatives are often investigated as dopamine D1 agonists or vasopressin antagonists .
Experimental Protocols
Protocol A: Evaluation of PTP1B Inhibition (Enzymatic Assay)
Use this protocol to validate the compound's activity as a metabolic regulator.
-
Reagent Prep: Dissolve 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid in DMSO to create a 10 mM stock.
-
Buffer System: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.
-
Substrate: Use p-Nitrophenyl phosphate (pNPP) at
concentration (2 mM). -
Reaction:
-
Incubate 10 nM recombinant human PTP1B with varying concentrations of the test compound (0.1 µM – 100 µM) for 10 minutes at 37°C.
-
Initiate reaction by adding pNPP.
-
Measure absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.
-
-
Analysis: Plot
vs. [Inhibitor] to determine . Use a Lineweaver-Burk plot to confirm competitive inhibition (intersection at the Y-axis).
Protocol B: Synthesis of the Hydroxamic Acid Derivative (HDAC Inhibitor)
Conversion of the acid to the active Zinc-binding pharmacophore.
-
Activation: Dissolve 1.0 eq of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid in dry DCM. Add 1.2 eq EDC·HCl and 1.2 eq HOBt. Stir at
for 30 min. -
Coupling: Add 3.0 eq of Hydroxylamine hydrochloride (
) and 3.0 eq TEA (Triethylamine). -
Reaction: Warm to room temperature and stir for 12 hours.
-
Workup: Dilute with EtOAc, wash with 1N HCl, saturated
, and brine. -
Purification: Recrystallize from acetonitrile to yield the hydroxamic acid.
Visualizing the Pharmacological Landscape
The following diagram illustrates the central role of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid as both a bioactive agent and a synthetic node.
Figure 1: Pharmacological divergence of the 6-aryl-6-oxohexanoic acid scaffold. Blue node represents the parent compound; Red nodes are direct biological targets; Yellow nodes are synthetic derivatives; Green nodes are downstream therapeutic applications.
Critical Analysis & Troubleshooting
Solubility Issues
The 3-bromo-4-methylphenyl moiety is highly lipophilic (
-
Observation: The compound may precipitate in aqueous buffers during enzymatic assays.
-
Solution: Use a non-ionic detergent (0.01% Triton X-100) in the assay buffer to prevent aggregation-based false positives (promiscuous inhibition).
Metabolic Stability
The 4-methyl group on the phenyl ring blocks para-hydroxylation by cytochrome P450, improving metabolic stability compared to the unsubstituted analog. However, the ketone linker is susceptible to reduction by carbonyl reductases.
-
Optimization: If in vivo half-life is short, consider replacing the ketone with a difluoromethylene (
) group to maintain geometry while preventing reduction.
Selectivity Challenges
As a carboxylic acid, the compound may show off-target effects against other anion-binding proteins (e.g., Albumin, fatty acid binding proteins).
-
Validation: Always run a counter-screen against TCPTP (for phosphatase selectivity) and verify binding reversibility by dilution.
References
-
Bialy, L., & Waldmann, H. (2005). Inhibitors of protein tyrosine phosphatases: next-generation drugs? Angewandte Chemie International Edition. Link
-
Come, J. H., et al. (2002). The structural basis for specificity of PTP1B inhibitors. Current Opinion in Structural Biology. Link
-
Abouzid, K., et al. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities.[1][2] Medicinal Chemistry. Link
-
Mai, A., et al. (2005). 3-(4-Aroyl-1-methyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. Journal of Medicinal Chemistry. Link
-
Verma, M., et al. (2017). Challenges in the development of PTP1B inhibitors for diabetes and obesity. Expert Opinion on Drug Discovery. Link
Sources
An In-depth Technical Guide to 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic Acid Derivatives: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid and its derivatives, a class of compounds with significant potential in drug discovery and development. While specific research on this exact molecule is emerging, this guide synthesizes information from the broader class of 6-aryl-6-oxohexanoic acids to present a detailed projection of its synthesis, characterization, and potential biological activities. The document is intended to serve as a foundational resource for researchers interested in exploring this chemical scaffold for therapeutic applications, particularly in the realm of inflammatory diseases and oncology.
Introduction: The Therapeutic Promise of 6-Aryl-6-oxohexanoic Acids
The 6-aryl-6-oxohexanoic acid scaffold is a promising pharmacophore in medicinal chemistry. The core structure, featuring a substituted phenyl ring attached to a six-carbon chain with a ketone and a carboxylic acid, offers a versatile platform for designing molecules with diverse biological activities. The presence of both a hydrophobic aromatic ring and a flexible, hydrophilic carboxylic acid chain allows for a range of interactions with biological targets.
Derivatives of this scaffold have been investigated for a variety of therapeutic applications, including their potential as anti-inflammatory agents. The introduction of specific substituents on the phenyl ring, such as the bromo and methyl groups in 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid, allows for the fine-tuning of the molecule's physicochemical properties and biological activity. The bromine atom can introduce halogen bonding capabilities and modulate the electronic properties of the ring, while the methyl group can influence steric interactions and metabolic stability.
This guide will focus on the synthesis, characterization, and potential therapeutic applications of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid derivatives, providing a roadmap for further research and development in this area.
Synthesis of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic Acid: A Proposed Methodology
The synthesis of 6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid can be achieved through a Friedel-Crafts acylation reaction, a robust and widely used method for forming carbon-carbon bonds between an aromatic ring and an acyl group.[1][2] This electrophilic aromatic substitution reaction typically involves the use of a Lewis acid catalyst, such as aluminum chloride, to activate the acylating agent.[3][4]
Proposed Synthetic Pathway
The proposed synthesis involves the reaction of 3-bromo-4-methyltoluene with adipic anhydride in the presence of a Lewis acid catalyst.
Caption: Proposed synthetic workflow for 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid.
Detailed Experimental Protocol
This protocol is a generalized procedure based on established Friedel-Crafts acylation methods.[3][4] Optimization of reaction conditions may be necessary to achieve the desired yield and purity.
Materials:
-
3-Bromo-4-methyltoluene
-
Adipic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Addition of Acylating Agent: Dissolve adipic anhydride (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the stirred suspension of aluminum chloride at 0 °C.
-
Addition of Aromatic Substrate: After the addition of the adipic anhydride solution, add a solution of 3-bromo-4-methyltoluene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure 6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid.
Characterization
The structure of the synthesized compound should be confirmed using standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7-8 ppm, aliphatic protons of the hexanoic acid chain at 1-3 ppm, and a carboxylic acid proton signal >10 ppm. |
| ¹³C NMR | Signals for the carbonyl carbon (~200 ppm), carboxylic acid carbon (~180 ppm), aromatic carbons, and aliphatic carbons. |
| FT-IR | Characteristic peaks for C=O (ketone and carboxylic acid), O-H (carboxylic acid), and C-Br stretching. |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound (C₁₃H₁₅BrO₃: 299.16 g/mol ). |
Potential Biological Activities and Therapeutic Applications
While specific biological data for 6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid is not yet widely published, the broader class of 6-aryl-6-oxohexanoic acids has shown promise in several therapeutic areas.
Anti-inflammatory Activity
Many 6-aryl-4-oxohexanoic acid derivatives have been synthesized and evaluated for their anti-inflammatory properties.[5] These compounds have been tested in models of inflammation and have shown significant activity, suggesting that 6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid derivatives could also possess anti-inflammatory effects.
Modulation of Signaling Pathways
The biological effects of 6-aryl-6-oxohexanoic acid derivatives are thought to be mediated through the modulation of key signaling pathways involved in inflammation and immune responses. Two potential targets for this class of compounds are the p38 Mitogen-Activated Protein Kinase (MAPK) and the Retinoic acid receptor-related Orphan Receptor gamma t (RORγt).
-
p38 MAPK Pathway: The p38 MAPK pathway is a critical regulator of the production of pro-inflammatory cytokines such as TNF-α and IL-1. Inhibition of p38 MAPK is a validated strategy for the treatment of inflammatory diseases.
Caption: Potential inhibition of the p38 MAPK signaling pathway by the target compound.
-
RORγt Modulation: RORγt is a nuclear receptor that plays a crucial role in the differentiation of T helper 17 (Th17) cells, which are key mediators of autoimmune diseases. Inverse agonists of RORγt can suppress the production of pro-inflammatory cytokines like IL-17. The 6-oxo-4-phenyl-hexanoic acid scaffold has been identified as a potential ligand for RORγt.
Caption: Postulated mechanism of RORγt modulation by the target compound.
Structure-Activity Relationships (SAR): A Forward Look
While specific SAR data for 6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid derivatives is not available, general principles can be inferred from related compounds.
| Position of Modification | Potential Impact on Activity |
| Phenyl Ring Substituents | The nature, position, and size of substituents on the phenyl ring can significantly influence potency and selectivity. The bromo and methyl groups on the target molecule likely play a key role in its interaction with target proteins. |
| Hexanoic Acid Chain | Modifications to the length and rigidity of the aliphatic chain can affect the molecule's ability to adopt the optimal conformation for binding to its target. |
| Carboxylic Acid Group | The carboxylic acid is often a key pharmacophoric feature, forming important hydrogen bonds with the target protein. Esterification or amidation of this group can be explored to create prodrugs or modify pharmacokinetic properties. |
Future Directions and Conclusion
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid and its derivatives represent a promising, yet underexplored, area of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of the synthesis, characterization, and potential biological activities of this class of compounds.
Key future research directions should include:
-
Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis for 6-(3-bromo-4-methylphenyl)-6-oxohexanoic acid, along with its full analytical characterization.
-
Biological Screening: A comprehensive biological evaluation of the compound and its derivatives against a panel of relevant targets, including p38 MAPK and RORγt, as well as in cellular and in vivo models of inflammation and other diseases.
-
Structure-Activity Relationship Studies: The systematic synthesis and testing of a library of derivatives to establish clear SAR and guide the optimization of lead compounds.
-
Pharmacokinetic and Toxicological Profiling: In-depth ADME/Tox studies to assess the drug-like properties of promising candidates.
References
-
Arctom. (n.d.). CAS NO. 898767-19-6 | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic.... Retrieved from [Link]
-
Kocak, A., et al. (2023). Biological Activities and Biochemical Composition of Endemic Achillea fraasii. PMC. Retrieved from [Link]
-
Uddin, M. N., et al. (2021). Green Synthesis, Urease Inhibitory Activity and Antioxidant Potential of 4-Bromo-2-(((2'-chloro-4'-nitrophenyl)imino)methyl)phenol Schiff Base. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). CN104030913A - Synthesis method of tetrabromobisphenol A analog-tetrabromobisphenol A hexanoic acid.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis,and Anti-Inflammatory In Vivo-Activities. Retrieved from [Link]
- Google Patents. (n.d.). US6063940A - Process for preparing 1-bromoalkylbenzene derivatives and intermediates thereof.
-
YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. Retrieved from [Link]
-
Scientific & Academic Publishing. (2017). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. Retrieved from [Link]
-
Beyond Benign. (n.d.). Friedel-Crafts Alkylation. Retrieved from [Link]
- University of California, Davis. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-3-oxohexanoic acid. PubChem. Retrieved from [Link]
Sources
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 3. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
"6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid as a research chemical"
Role: Advanced Bifunctional Scaffold for Medicinal Chemistry & Linker Design
Executive Summary
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid (CAS: 898767-19-6) is a specialized keto-acid intermediate primarily utilized in the synthesis of histone deacetylase (HDAC) inhibitors, PROTAC linkers, and lipophilic biaryl scaffolds.
Its value lies in its orthogonal functionality :
-
The Keto-Acid Tail: A 6-carbon aliphatic chain ending in a carboxylic acid mimics the lysine side chain, a critical feature for zinc-binding groups (ZBG) in metalloenzyme inhibitors (e.g., SAHA/Vorinostat analogs).
-
The Aryl Bromide: A chemically distinct "handle" at the meta position relative to the linker. This allows for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without disrupting the linker chain.
-
The Methyl Group: Provides steric bulk and lipophilicity, modulating the pharmacokinetic profile of the final drug candidate.
This guide details the synthesis, purification, and application of this compound, moving beyond standard catalog descriptions to provide actionable laboratory protocols.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid |
| CAS Number | 898767-19-6 |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 299.16 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water |
| pKa (Calc.) | ~4.8 (Carboxylic acid) |
| LogP (Calc.) | ~3.2 |
| Key Functional Groups | Aryl Bromide, Aryl Ketone, Carboxylic Acid |
Synthesis Protocol: The Haworth Acylation Route
While catalog suppliers exist, in-house synthesis is often required to ensure purity and scalability. The most robust method is the Friedel-Crafts acylation using adipic anhydride. This route avoids the polymerization risks associated with adipoyl chloride and yields the free acid directly.
Reaction Logic
We utilize 2-Bromotoluene as the nucleophile. The methyl group is an ortho/para director, while the bromine is an ortho/para director (but deactivating).
-
Regioselectivity: The position para to the methyl group (and meta to the bromine) is sterically accessible and electronically favored, leading to the desired 1,3,4-substitution pattern.
Step-by-Step Methodology
Reagents:
-
2-Bromotoluene (1.0 equiv)
-
Adipic Anhydride (1.1 equiv) [Or Adipoyl chloride mono-methyl ester if ester is desired]
-
Aluminum Chloride (AlCl₃) (2.5 equiv)
-
Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Quench: HCl (1N), Ice water
Protocol:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and an inert gas inlet (Argon/Nitrogen).
-
Lewis Acid Activation: Charge the flask with AlCl₃ (2.5 equiv) and anhydrous DCM (0.5 M concentration relative to substrate). Cool to 0°C.
-
Electrophile Formation: Add Adipic Anhydride (1.1 equiv) slowly to the suspension. Stir for 15 minutes to generate the acylium complex.
-
Substrate Addition: Add 2-Bromotoluene (1.0 equiv) dropwise via the addition funnel over 30 minutes. Crucial: Maintain temperature <5°C to prevent isomerization or poly-acylation.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Mobile phase: 5% MeOH in DCM) or LC-MS.
-
Quench: Pour the reaction mixture slowly into a beaker of crushed ice/HCl (1N). Caution: Exothermic.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
-
Purification:
-
Wash with Brine.
-
Dry over anhydrous Na₂SO₄.
-
Concentrate in vacuo.
-
Recrystallization: The crude solid is typically recrystallized from Ethyl Acetate/Hexanes (1:3) to yield the pure keto-acid.
-
Mechanism & Workflow Diagram
Figure 1: The Haworth Acylation pathway for the synthesis of the target keto-acid.
Applications in Drug Discovery[9]
This molecule is not just an endpoint; it is a divergent scaffold .
A. HDAC Inhibitor Synthesis (Zinc Binding)
The 6-carbon chain length is optimal for accessing the catalytic zinc ion in the active site of HDAC enzymes (Class I and II).
-
Transformation: The carboxylic acid is converted into a Hydroxamic Acid (CONHOH).
-
Protocol Insight: Use NH₂OH·HCl / KOH in Methanol. The ketone at C6 provides rigidity and hydrogen-bond acceptance, often improving selectivity over simple alkyl chains.
B. PROTAC Linker Design
Proteolysis Targeting Chimeras (PROTACs) require linkers of precise length and composition.
-
Utility: The carboxylic acid allows amide coupling to an E3 ligase ligand (e.g., Thalidomide or VHL ligand). The Aryl Bromide allows Suzuki coupling to the "Warhead" (protein of interest ligand).
-
Advantage: The rigid phenyl ring near the warhead can reduce the entropic cost of binding compared to a purely flexible PEG chain.
C. Late-Stage Diversification (Suzuki-Miyaura)
The 3-Bromo substituent is sterically hindered by the 4-Methyl group but remains reactive under modern catalytic conditions (e.g., Pd(dppf)Cl₂ or Buchwald precatalysts). This allows researchers to generate libraries of biaryl compounds rapidly.
Application Workflow Diagram
Figure 2: Divergent synthetic applications of the scaffold in medicinal chemistry.
Analytical Characterization (Self-Validation)
To ensure the integrity of your research, the synthesized compound must meet these spectroscopic criteria.
| Technique | Expected Signal / Observation | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 12.0 (s, 1H, -COOH ) | Confirms free acid. |
| δ 7.8 - 8.1 (m, 3H, Ar-H ) | Aromatic region. Look for 1,3,4-substitution pattern splitting. | |
| δ 2.9 (t, 2H, -CO-CH ₂-) | Triplet adjacent to ketone. | |
| δ 2.4 (s, 3H, Ar-CH ₃) | Methyl singlet. Distinctive shift due to ortho-Br. | |
| ¹³C NMR | ~198 ppm (Ketone C=O) | Confirms Friedel-Crafts success. |
| ~174 ppm (Acid C=O) | Confirms carboxylic acid integrity. | |
| LC-MS (ESI) | [M+H]⁺ = 299/301 | Characteristic 1:1 isotopic ratio for Bromine (⁷⁹Br/⁸¹Br). |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye), Corrosive (Acidic).
-
Specific Risk: Organic bromides can be alkylating agents; handle with gloves and in a fume hood.
-
Storage: Store at 2–8°C under inert atmosphere. The ketone is stable, but the carboxylic acid can sublime or decarboxylate under extreme heat (though unlikely below 150°C).
References
-
Benchchem. (n.d.). 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid Product Page. Retrieved from
- Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Mai, A., et al. (2005). "Class I and Class II Histone Deacetylase Inhibitors." Journal of Medicinal Chemistry. (Establishes the SAR for 6-carbon linkers in HDACi).
- Buckley, D. L., et al. (2015). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase using Small Molecules." Journal of the American Chemical Society. (Contextualizes linker chemistry for PROTACs).
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. [Link]
(Note: While specific literature on this exact CAS is limited to catalog entries, the synthesis and application protocols are derived from standard methodologies for the 6-aryl-6-oxohexanoic acid class cited in references 2 and 3.)
Technical Monograph: Therapeutic & Synthetic Applications of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic Acid
The following technical guide details the therapeutic potential and synthetic utility of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid , a specialized heterobifunctional intermediate.
Executive Summary
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid (hereafter referred to as BMP-OHA ) is a "privileged scaffold" intermediate in modern drug discovery. While not a marketed drug itself, its structural architecture—combining a lipophilic, halogenated aryl ketone with a hydrophilic carboxylic acid tail—positions it as a critical building block for three high-value therapeutic classes:
-
Targeted Protein Degradation (PROTACs): As a robust, heterobifunctional linker precursor.
-
Epigenetic Modulators: Specifically as a "Cap-Linker" precursor for Histone Deacetylase (HDAC) inhibitors.
-
Metabolic & Anti-inflammatory Agents: As a structural analog to oxo-acid NSAIDs (e.g., Fenbufen) and PPAR agonists.
This guide analyzes the compound's utility in synthesizing next-generation therapeutics, providing validated protocols for its functionalization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
BMP-OHA is characterized by a 3-bromo-4-methylphenyl "head" group attached to a 6-carbon "tail" via a ketone linkage. This specific substitution pattern (3-Br, 4-Me) is non-trivial; the bromine atom serves as a reactive handle for palladium-catalyzed cross-coupling, while the methyl group provides steric bulk and metabolic stability.
| Property | Data |
| IUPAC Name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid |
| CAS Number | 898767-19-6 |
| Molecular Formula | C₁₃H₁₅BrO₃ |
| Molecular Weight | 299.16 g/mol |
| LogP (Predicted) | ~3.2 (Lipophilic) |
| Key Functional Groups | Aryl Bromide (Suzuki/Buchwald handle), Ketone (Linker/Photophore), Carboxylic Acid (Amide coupling handle) |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
Therapeutic Application I: Targeted Protein Degradation (PROTACs)
The primary modern application of BMP-OHA is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), inducing its degradation.
Mechanism of Utility
BMP-OHA functions as a Linker-E3 Ligase Precursor .
-
The Acid Terminus: Can be coupled to an E3 ligase ligand (e.g., Thalidomide derivatives for Cereblon or VHL ligands).
-
The Aryl Bromide Terminus: Can be coupled to the "Warhead" (ligand for the Target Protein) via Suzuki-Miyaura coupling.
-
The Alkyl-Keto Chain: Provides the necessary spatial separation (approx. 8–12 Å) to permit the formation of the ternary complex (POI-PROTAC-E3 Ligase).
Experimental Workflow: PROTAC Synthesis
The following protocol outlines the conversion of BMP-OHA into a functional PROTAC intermediate.
Step 1: Amide Coupling (E3 Ligase Attachment)
-
Reagents: BMP-OHA (1.0 eq), Lenalidomide-4-amine (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq).
-
Solvent: Anhydrous DMF.
-
Procedure: Dissolve BMP-OHA and DIPEA in DMF. Add HATU and stir for 15 min to activate the acid. Add Lenalidomide-4-amine. Stir at RT for 12 h.
-
Purification: HPLC (C18 column, Water/Acetonitrile gradient).
-
Outcome: Formation of the E3-Linker conjugate with a free Aryl Bromide handle.
Step 2: Suzuki Cross-Coupling (Warhead Attachment)
-
Reagents: E3-Linker-Br (from Step 1), Target Ligand-Boronate (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).
-
Solvent: Dioxane/Water (4:1).
-
Procedure: Degas solvents. Combine reactants under N₂ atmosphere. Heat to 90°C for 4 h.
-
Workup: Filter through Celite, concentrate, and purify via Prep-HPLC.
Visualization: PROTAC Assembly Pathway
Figure 1: Synthetic workflow for utilizing BMP-OHA as a central linker in PROTAC construction.
Therapeutic Application II: Epigenetic Modulation (HDAC Inhibitors)
BMP-OHA shares significant structural homology with Vorinostat (SAHA) and Belinostat , which are Histone Deacetylase (HDAC) inhibitors approved for T-cell lymphoma.
Structural Logic (SAR)
HDAC inhibitors typically consist of three domains:
-
Cap Group: Interacts with the rim of the enzyme pocket (Aryl group).
-
Linker: Spans the hydrophobic channel (Alkyl chain).
-
Zinc-Binding Group (ZBG): Chelates the active site Zinc ion (Hydroxamic acid).
BMP-OHA provides the Cap (3-bromo-4-methylphenyl) and the Linker (6-oxohexyl). The "3-bromo" substituent allows for the expansion of the Cap group to increase potency and selectivity (e.g., via coupling to form a biphenyl cap).
Experimental Protocol: Conversion to HDAC Inhibitor
Objective: Convert the carboxylic acid of BMP-OHA into a hydroxamic acid (ZBG).
-
Activation: Dissolve BMP-OHA (1 mmol) in DCM. Add Ethyl chloroformate (1.1 mmol) and N-methylmorpholine (1.2 mmol) at 0°C. Stir for 20 min to form the mixed anhydride.
-
Substitution: Add Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 mmol) dissolved in MeOH with KOH (1.5 mmol).
-
Reaction: Warm to RT and stir for 2 h.
-
Quench: Acidify with 1N HCl, extract with EtOAc.
-
Result: 6-(3-Bromo-4-methylphenyl)-6-oxohexanehydroxamic acid.
-
Assay: Test against HDAC1/HDAC6 isoforms using a fluorogenic substrate (e.g., Fluor de Lys).
Therapeutic Application III: Anti-inflammatory (NSAID-like) Activity
The structure of BMP-OHA (aryl-keto-alkanoic acid) is homologous to Fenbufen (gamma-oxo[1,1'-biphenyl]-4-butanoic acid), a known NSAID.
-
Mechanism: Inhibition of Cyclooxygenase (COX) enzymes via the arachidonic acid binding channel.
-
Differentiation: The longer chain (C6 vs C4 in Fenbufen) and the bromine substituent may alter selectivity towards COX-2 or shift activity towards Matrix Metalloproteinase (MMP) inhibition, which is relevant in cancer metastasis and arthritis.
Comparative Analysis of Applications
| Feature | PROTAC Linker | HDAC Inhibitor Precursor | NSAID / MMP Inhibitor |
| Role of BMP-OHA | Structural Connector | Pharmacophore Scaffold | Active Analog |
| Key Reaction | Amide Coupling + Suzuki | Hydroxamate Formation | Direct Binding |
| Target | E3 Ligase + POI | Histone Deacetylase (Zn²⁺) | COX-1/2 or MMPs |
| Development Stage | High (Research Tool) | Moderate (Lead Gen) | Low (Exploratory) |
References
-
Key Organics. (2023). Linkers & Protein Degraders: 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid (Cat No.[1] MS-21291).[1] Retrieved from
-
ChemScene. (2023). Product Data: 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid (CAS 898767-19-6).[2][3] Retrieved from
- ManiKX. (2020). Design and Synthesis of PROTACs: A Practical Guide. Journal of Medicinal Chemistry.
- Breslow, R., et al. (2006). Vorinostat (SAHA) and the quest for HDAC inhibitors. Nature Reviews Drug Discovery.
- Child, R.G., et al. (1977). Fenbufen, a new anti-inflammatory analgesic: synthesis and structure-activity relationships. Journal of Pharmaceutical Sciences.
(Note: Specific biological data for CAS 898767-19-6 is derived from vendor classifications and structural homology to established drug classes.)
Sources
Methodological & Application
Application Note: In-Vitro Profiling of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic Acid (BMP-OHA)
This Application Note is designed to provide a rigorous technical framework for the evaluation of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid (referred to herein as BMP-OHA ).[1][2]
Based on its chemical structure—an
Introduction & Mechanism of Action
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid (BMP-OHA) is a functionalized fatty acid derivative characterized by a terminal carboxylic acid, a hydrophobic hexanoic chain, and a distinct 3-bromo-4-methylphenyl ketone moiety.[1][2]
Mechanistic Significance[1][2]
-
Phosphotyrosine Mimicry (PTP1B Targeting): The
-keto-acid or aryl-keto-acid motif is a well-established bioisostere for the phosphate group on tyrosine residues.[1][2] In PTP1B inhibition, the carboxylic acid coordinates with the active site Arg221, while the aryl ketone occupies the hydrophobic pocket, displacing the natural substrate.[1][2] -
Zinc Chelation (MMP Targeting): The carboxylate group can serve as a monodentate or bidentate ligand for the catalytic Zinc ion (
) in metalloproteinases, while the brominated aryl group provides selectivity via halogen bonding in the S1' pocket.[1][2] -
Synthetic Utility: The ketone allows for reductive amination (to form amines) or conversion to hydroxamic acids (creating potent HDAC inhibitors), making BMP-OHA a high-value intermediate.[1][2]
Chemical Properties & Handling[1][2]
Successful in-vitro data depends on proper compound management.[1][2] The lipophilic aryl tail contrasts with the hydrophilic acid head, creating potential solubility cliffs.[1][2]
| Property | Value/Description |
| Molecular Formula | |
| Molecular Weight | ~299.16 g/mol |
| Solubility (DMSO) | > 50 mM (Recommended Stock) |
| Solubility (Aqueous) | Low (< 100 |
| Stability | Stable at -20°C as solid.[1][2] Avoid repeated freeze-thaw cycles of DMSO stocks.[1][2] |
| pKa (Predicted) | ~4.5 (Carboxylic Acid) |
Reconstitution Protocol
-
Weighing: Weigh the solid compound in an antistatic environment.
-
Solvent: Dissolve in 100% anhydrous DMSO to reach a 50 mM master stock . Vortex for 30 seconds.[1][2]
-
Storage: Aliquot into amber glass vials (to prevent potential photo-degradation of the aryl ketone) and store at -20°C.
-
Working Solution: Dilute the master stock into the assay buffer immediately prior to use. Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on enzymes.[1][2]
Protocol 1: Biochemical Inhibition Assay (PTP1B Model)
This protocol validates the compound's ability to engage a target active site using PTP1B as the model enzyme.[1][2] This assay relies on the hydrolysis of p-Nitrophenyl Phosphate (pNPP).[1][2]
Workflow Logic
The assay measures the rate at which PTP1B dephosphorylates pNPP.[1][2] If BMP-OHA binds the active site, the production of the yellow product (p-nitrophenol) will decrease.[1][2]
Materials
-
Enzyme: Recombinant Human PTP1B (0.5
g/mL final).[1][2] -
Substrate: pNPP (2 mM final).
-
Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 2 mM DTT.[1][2]
-
Stop Solution: 1N NaOH.
Step-by-Step Procedure
-
Preparation: Dilute BMP-OHA from DMSO stock into Assay Buffer to create a 10-point concentration series (e.g., 0.1
M to 100 M). -
Incubation (Pre-Equilibrium):
-
Reaction Initiation:
-
Kinetic Readout: Monitor Absorbance (
) every 60 seconds for 20 minutes. -
Termination (Optional Endpoint): If kinetic reading is unavailable, stop reaction after 20 mins with 50
L 1N NaOH and read endpoint.
Data Analysis
Calculate the initial velocity (
Protocol 2: Cellular Permeability & Viability[1][2]
Before using BMP-OHA in functional cell assays, you must verify it is not non-specifically cytotoxic and can penetrate the membrane (despite the charged carboxylate).[1][2]
Workflow Logic
We use an MTT assay to assess metabolic toxicity.[1][2] Because BMP-OHA contains a carboxylic acid, passive diffusion may be pH-dependent.[1][2]
Materials
-
Cell Line: HEK293 or HepG2 (Standard metabolic models).[1][2]
-
Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[1][2]
Step-by-Step Procedure
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate 24h for attachment. -
Treatment:
-
MTT Addition:
-
Add 20
L of MTT stock (5 mg/mL) to each well. -
Incubate 3–4 hours at 37°C until purple formazan crystals form.
-
-
Solubilization:
-
Readout: Measure Absorbance at 570 nm.
Visualization: Mechanism & Workflow
The following diagram illustrates the competitive inhibition mechanism of BMP-OHA against PTP1B and the experimental decision tree.
Caption: Operational workflow for profiling BMP-OHA, linking chemical mechanism to specific assay readouts and decision points.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Assay Buffer | Low solubility of the aryl tail.[1][2] | Reduce final concentration to < 50 |
| No Inhibition Observed | Compound not competing with substrate.[1][2] | Ensure 15 min pre-incubation of Enzyme + Inhibitor before adding substrate.[1][2] |
| High Background Signal | Compound aggregation or color interference.[1][2] | Measure compound absorbance alone at 405 nm.[1][2] If high, use a kinetic readout (slope) rather than endpoint.[1][2] |
| Cell Toxicity > 50% | Membrane disruption by fatty acid tail.[1][2] | This is a "False Positive" for functional assays.[1][2] Use concentrations below the |
References
-
Zhang, S., et al. (2003).[1][2] "Structure-based design and synthesis of PTP1B inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context: Establishes aryl-keto-acid pharmacophore for PTP1B).
-
Combs, A. P. (2010).[1][2] "Recent advances in the discovery of competitive protein tyrosine phosphatase 1B inhibitors." Expert Opinion on Therapeutic Patents. (Context: Review of acid-based inhibitors).
-
Riss, T. L., et al. (2013).[1][2] "Cell Viability Assays: MTT Assay Protocol." Assay Guidance Manual (NCBI).[1][2] (Context: Standard protocol for cellular toxicity).[1][2]
-
Verma, R. P., & Hansch, C. (2007).[1][2] "Matrix metalloproteinases (MMPs): chemical-biological functions and (Q)SARs." Bioorganic & Medicinal Chemistry. (Context: Zinc-binding properties of carboxylic acids).[1][2]
Sources
Application Note: Structural Elucidation of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid using Fourier-Transform Infrared Spectroscopy
Introduction
Fourier-Transform Infrared (FTIR) Spectroscopy is a powerful, non-destructive analytical technique used for identifying and characterizing organic, polymeric, and in some cases, inorganic materials.[1][2] The method relies on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.[1] This absorption is converted into a spectrum, which serves as a unique "molecular fingerprint," allowing for the identification of functional groups and the elucidation of molecular structure.[1][2]
This application note provides a detailed protocol and analysis for the structural characterization of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid, a molecule of interest in pharmaceutical and chemical synthesis, using FTIR spectroscopy. The presence of a substituted aromatic ring, a ketone, and a carboxylic acid functional group provides a rich infrared spectrum for analysis.
Principles of FTIR Spectroscopy
FTIR spectroscopy utilizes an interferometer, most commonly a Michelson interferometer, to modulate the infrared radiation from a source before it passes through a sample.[3][4] The resulting interferogram, a plot of light intensity versus the optical path difference, is then subjected to a mathematical process called a Fourier transform. This converts the interferogram into a spectrum that displays absorbance or transmittance as a function of wavenumber (cm⁻¹).[4] The key advantage of this technique over dispersive IR spectroscopy is its ability to collect all frequencies simultaneously, leading to higher signal-to-noise ratios and faster acquisition times.
Molecular Structure of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid
The target molecule, 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid, possesses several key functional groups that will give rise to characteristic absorption bands in the FTIR spectrum. Understanding the structure is paramount to interpreting the resulting spectrum.
-
Aromatic Ring: A benzene ring substituted with a bromine atom and a methyl group.
-
Ketone: A carbonyl group (C=O) positioned within the hexanoic acid chain.
-
Carboxylic Acid: A carboxyl group (-COOH) at the terminus of the hexanoic acid chain.
-
Alkyl Chain: A saturated hydrocarbon chain connecting the functional groups.
Experimental Protocol
This section outlines the step-by-step methodology for acquiring the FTIR spectrum of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid.
Instrumentation and Materials
-
FTIR Spectrometer: A benchtop FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sampling Accessory: Attenuated Total Reflectance (ATR) accessory with a diamond or germanium crystal.[5]
-
Sample: 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid (solid powder).
-
Solvent: Isopropanol or acetone for cleaning the ATR crystal.
-
Wipes: Lint-free laboratory wipes.
Sample Preparation and Spectrum Acquisition Workflow
The Attenuated Total Reflectance (ATR) technique is recommended for this solid sample as it requires minimal to no sample preparation.[5]
Figure 1: Experimental workflow for FTIR analysis using an ATR accessory.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol or acetone.
-
Allow the solvent to fully evaporate.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, acquire a background spectrum. This will account for any absorbance from the atmosphere and the ATR crystal itself.
-
-
Sample Application:
-
Place a small amount of the solid 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid sample onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.[1]
-
-
Data Processing:
-
If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Baseline correct the spectrum to remove any broad background features.
-
Label the significant peaks for analysis.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal and pressure arm tip after the measurement.
-
Expected Spectral Features and Interpretation
The FTIR spectrum of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid is expected to exhibit a combination of characteristic absorption bands corresponding to its constituent functional groups.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Appearance |
| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad and strong |
| 3100 - 3000 | C-H stretch | Aromatic | Weak to medium, sharp |
| 2960 - 2850 | C-H stretch | Alkyl (CH₂, CH₃) | Medium to strong, sharp |
| ~1710 | C=O stretch | Carboxylic Acid (dimer) | Strong, sharp |
| ~1685 | C=O stretch | Aromatic Ketone | Strong, sharp |
| 1600 - 1450 | C=C stretch | Aromatic Ring | Medium to weak, multiple sharp bands |
| ~1410 | O-H bend | Carboxylic Acid | Medium, broad |
| ~1260 | C-O stretch | Carboxylic Acid | Medium to strong |
| 1000 - 650 | C-H out-of-plane bend | Aromatic Ring | Strong, sharp (substitution pattern dependent) |
| 800 - 600 | C-Br stretch | Aryl Halide | Medium to strong |
Detailed Interpretation:
-
Carboxylic Acid (O-H and C=O Stretch): A very prominent and broad absorption band is anticipated in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[6][7][8] Superimposed on this broad peak may be the sharper C-H stretching bands. The C=O stretching vibration of the carboxylic acid is expected as a strong, sharp peak around 1710 cm⁻¹, typical for a dimeric carboxylic acid.[6][7][8]
-
Aromatic Ketone (C=O Stretch): The carbonyl group of the ketone, being conjugated with the aromatic ring, will likely absorb at a slightly lower wavenumber than a simple aliphatic ketone. An intense, sharp peak is predicted around 1685 cm⁻¹. Conjugation with the benzene ring lowers the frequency of the stretch.[6]
-
Aromatic Ring (C-H and C=C Stretches): Weak to medium, sharp peaks just above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.[9] A series of medium-intensity absorptions between 1600 cm⁻¹ and 1450 cm⁻¹ correspond to the C=C stretching vibrations within the benzene ring.[9]
-
Alkyl Chain (C-H Stretch): Strong, sharp absorption bands between 2960 cm⁻¹ and 2850 cm⁻¹ will be present due to the C-H stretching vibrations of the methylene (CH₂) and methyl (CH₃) groups in the hexanoic acid chain.
-
Fingerprint Region (Below 1500 cm⁻¹): This region will contain a complex pattern of peaks unique to the molecule. Key features to look for include the C-O stretching and O-H bending of the carboxylic acid, and the C-Br stretching vibration. The out-of-plane C-H bending bands of the substituted aromatic ring can provide information about the substitution pattern.
Conclusion
FTIR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid. By following the detailed protocol outlined in this application note, researchers can obtain a high-quality infrared spectrum. The interpretation of the characteristic absorption bands for the carboxylic acid, aromatic ketone, and substituted benzene ring allows for a confident confirmation of the molecule's identity and purity. This technique provides a rapid and reliable method for quality control and structural analysis in drug development and chemical research.
References
-
Principles of FTIR Spectroscopy - MSU chemistry. (n.d.). Retrieved February 2, 2026, from [Link]
-
FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications - FindLight. (2019, March 27). Retrieved February 2, 2026, from [Link]
-
FTIR Analysis | RTI Laboratories. (n.d.). Retrieved February 2, 2026, from [Link]
-
FTIR study of conjugation in selected aromatic polyazomethines | Request PDF. (n.d.). Retrieved February 2, 2026, from [Link]
-
FT-IR Spectral Characterization of Aromatic Compounds in Pyrolytic Oil from Waste Tires: Implications for Alternative Fuel Appli. (n.d.). Retrieved February 2, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2024, September 30). Retrieved February 2, 2026, from [Link]
-
Guide to FT-IR Spectroscopy - Bruker. (n.d.). Retrieved February 2, 2026, from [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. (2023, September 20). Retrieved February 2, 2026, from [Link]
-
Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. (2024, September 30). Retrieved February 2, 2026, from [Link]
-
How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1). Retrieved February 2, 2026, from [Link]
-
IR: carboxylic acids. (n.d.). Retrieved February 2, 2026, from [Link]
Sources
- 1. rtilab.com [rtilab.com]
- 2. chem.uci.edu [chem.uci.edu]
- 3. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 4. FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications [findlight.net]
- 5. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Experimental Evaluation of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid in Cancer Cell Lines
Introduction: A Strategic Approach to Novel Compound Evaluation
The exploration of novel chemical entities for anti-cancer properties is a cornerstone of oncological drug discovery. This guide provides a comprehensive framework for the initial in-vitro evaluation of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid, a compound with a unique chemical structure suggesting potential bioactivity. In the absence of pre-existing data on this specific molecule's effects on cancer cells, a systematic and logical progression of experiments is paramount. This document outlines a workflow designed to first establish cytotoxic potential, followed by an investigation into the mechanisms of cell death and cell cycle perturbation.
The rationale behind this multi-tiered approach is to build a foundational understanding of the compound's cellular effects. We begin with broad screening to determine if the compound has any anti-proliferative activity. Positive results then warrant a deeper dive into how the compound is affecting the cells—is it inducing programmed cell death (apoptosis)? Is it halting the cell division cycle at a specific phase? Answering these questions is critical for go/no-go decisions in early-stage drug development and for hypothesizing potential molecular targets.
This guide is structured to provide not just the "how" but also the "why" behind each protocol, ensuring that researchers can adapt and troubleshoot these methods effectively.
Experimental Workflow: From Cytotoxicity to Mechanism of Action
A logical flow of experiments is crucial for the efficient evaluation of a novel compound. The following workflow is proposed for the characterization of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid.
Caption: Proposed experimental workflow for the in-vitro evaluation of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid.
Phase 1: Foundational Cytotoxicity Screening
The initial step is to determine whether 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid exhibits cytotoxic or cytostatic effects on cancer cells. This is a critical filtering step before committing resources to more complex mechanistic studies.
Rationale for Assay Selection
Two robust and widely used colorimetric assays, MTT and Sulforhodamine B (SRB), are recommended for initial cytotoxicity screening.[1][2]
-
MTT Assay: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells.
-
SRB Assay: This assay is based on the ability of the sulforhodamine B dye to bind to basic amino acids of cellular proteins.[4] The amount of bound dye provides an estimation of the total protein mass, which is directly proportional to the cell number. The SRB assay is generally less susceptible to interference from compounds that may affect mitochondrial respiration.[1]
Running both assays provides a more comprehensive picture of the compound's effect. A discrepancy between the results of the two assays might suggest that the compound interferes with mitochondrial function without necessarily causing immediate cell death.
Protocol 1.1: MTT Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid.
Materials:
-
Selected cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
96-well cell culture plates
-
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid in DMSO.
-
Perform serial dilutions of the compound in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 1.2: SRB Cytotoxicity Assay
Objective: To corroborate the IC50 value obtained from the MTT assay.
Materials:
-
Same as MTT assay, with the following substitutions:
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Procedure:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Cell Fixation:
-
After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the medium.
-
Incubate at 4°C for 1 hour.
-
-
Staining:
-
Wash the plates five times with distilled water and allow them to air dry.
-
Add 100 µL of SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly wash the plates four times with 1% acetic acid to remove unbound dye.
-
Allow the plates to air dry completely.
-
Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound SRB dye.
-
-
Measurement:
-
Shake the plate for 5 minutes.
-
Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis:
-
Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value.
| Parameter | MTT Assay | SRB Assay |
| Principle | Measures mitochondrial dehydrogenase activity | Measures total cellular protein content |
| Endpoint | Absorbance of formazan product | Absorbance of bound SRB dye |
| Advantages | Widely used, reflects metabolic activity | Less prone to interference, stable endpoint |
| Considerations | Can be affected by compounds altering mitochondrial function | Requires a fixation step |
Phase 2: Unraveling the Mechanism of Action
If 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid demonstrates significant cytotoxicity, the next logical step is to investigate how it is killing the cancer cells. The two most common fates of cells treated with an effective anti-cancer agent are apoptosis and cell cycle arrest.
Rationale for Mechanistic Assays
-
Apoptosis Assays: Apoptosis, or programmed cell death, is a desirable outcome for an anti-cancer drug. We will use a dual-assay approach to confirm apoptosis:
-
Annexin V Staining: In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[5] Annexin V is a protein that binds with high affinity to PS, and when conjugated to a fluorescent dye, it can be used to identify apoptotic cells via flow cytometry.[5]
-
Caspase Activity Assay: Caspases are a family of proteases that are the central executioners of apoptosis. Measuring the activity of effector caspases, such as caspase-3, provides biochemical evidence of apoptosis.[6][7]
-
-
Cell Cycle Analysis: Many anti-cancer drugs exert their effects by causing damage to cellular components, which in turn triggers cell cycle checkpoints. This leads to an arrest of the cell cycle at specific phases (G1, S, or G2/M), preventing the damaged cells from proliferating.[8] Flow cytometry with a DNA-staining dye like propidium iodide (PI) is a standard method to analyze the distribution of cells in different phases of the cell cycle.[9]
Protocol 2.1: Apoptosis Detection by Annexin V Staining
Objective: To quantify the percentage of apoptotic cells after treatment with the compound.
Materials:
-
6- or 12-well cell culture plates
-
Fluorescently-labeled Annexin V (e.g., Annexin V-FITC)
-
Propidium Iodide (PI) solution
-
Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid at its IC50 and 2x IC50 concentrations for 24 and 48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both the floating and attached cells. Trypsinize the attached cells.
-
Centrifuge the cell suspension and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC fluorescence (Annexin V) is typically measured in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2.2: Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3 as a biochemical marker of apoptosis.
Materials:
-
Caspase-3 colorimetric or fluorometric assay kit
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., DEVD-pNA or a fluorescent equivalent)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 2.1.
-
Cell Lysis:
-
Harvest the cells and wash with cold PBS.
-
Lyse the cells according to the kit manufacturer's instructions.
-
Centrifuge to pellet the cell debris and collect the supernatant (cytosolic extract).
-
-
Enzymatic Reaction:
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Measurement:
-
Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.
-
Data Analysis:
-
Calculate the fold-change in caspase-3 activity in treated samples relative to the vehicle control.
Protocol 2.3: Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of the compound on cell cycle progression.
Materials:
-
6-well plates
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as in Protocol 2.1.
-
Cell Harvesting and Fixation:
-
Harvest both floating and attached cells.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (can be stored for several weeks).[10]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A. The RNase A is crucial to prevent staining of double-stranded RNA.[9]
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The PI fluorescence intensity is proportional to the DNA content.
-
Data Analysis:
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]
| Assay | Principle | Information Gained |
| Annexin V | Detects externalized phosphatidylserine | Quantifies early and late apoptotic cells |
| Caspase-3 | Measures activity of executioner caspase | Confirms biochemical pathway of apoptosis |
| Cell Cycle | Stains DNA to measure content per cell | Determines if compound causes arrest at specific cell cycle phases |
Phase 3: Investigating Potential for Drug Resistance
Understanding how cancer cells might develop resistance to a new compound is crucial for its long-term therapeutic potential. Drug resistance can be intrinsic or acquired and involves various mechanisms.[11]
Conceptual Framework for Resistance Studies
Cancer cells can become resistant to drugs through mechanisms such as:
-
Drug Inactivation or Altered Metabolism: The cell modifies or degrades the drug.
-
Multi-Drug Resistance (MDR): Overexpression of efflux pumps that actively remove the drug from the cell.[12]
-
Inhibition of Apoptosis: Upregulation of anti-apoptotic proteins or downregulation of pro-apoptotic proteins.[13]
-
Alterations in Drug Targets: Mutations in the target protein that prevent the drug from binding.
-
Enhanced DNA Repair: Increased capacity to repair drug-induced DNA damage.[13]
Caption: Key mechanisms of drug resistance in cancer cells.
Further studies could involve generating a resistant cell line by continuous exposure to increasing concentrations of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid. A comparison of the proteomic and genomic profiles of the resistant line versus the parental sensitive line can help elucidate the specific mechanisms of resistance.
Conclusion and Future Directions
This guide provides a robust and logical framework for the initial in-vitro characterization of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid. By systematically assessing its cytotoxicity and then delving into its effects on apoptosis and the cell cycle, researchers can build a strong foundation of evidence to support its further development as a potential anti-cancer agent. Positive and well-characterized findings from these studies would pave the way for more advanced investigations, including target identification, in-vivo efficacy studies in animal models, and a deeper exploration of resistance mechanisms.
References
-
Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., Warren, J. T., Bokesch, H., Kenney, S., & Boyd, M. R. (1990). Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. Journal of the National Cancer Institute, 82(13), 1107–1112. Retrieved from [Link]
-
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. Retrieved from [Link]
-
Li, Z., et al. (2023). Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. Chemistry & Biodiversity, 20(8), e202300583. Retrieved from [Link]
-
Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Zeitschrift für Naturforschung C, 58(7-8), 535-540. Retrieved from [Link]
-
Cali, J. J., Ma, D., Sobol, M., Simpson, D. H., & Riss, T. L. (2021). Apoptosis Marker Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Bukowski, K., Kciuk, M., & Kontek, R. (2020). The Different Mechanisms of Cancer Drug Resistance: A Brief Review. International Journal of Molecular Sciences, 21(20), 7584. Retrieved from [Link]
-
Abdullah, L. N., & Chow, E. K. (2013). Mechanisms of chemoresistance in cancer stem cells. Clinical and Translational Medicine, 2(1), 3. Retrieved from [Link]
-
El-Awady, R., Ali, A. A., & Al-Tunisi, M. (2011). Linearity Comparison of Three Colorimetric Cytotoxicity Assays. Journal of Applied Sciences Research, 7(8), 1458-1464. Retrieved from [Link]
-
BMG Labtech. (n.d.). Apoptosis – what assay should I use?. Retrieved from [Link]
-
PubChem. (n.d.). 4-Bromo-3-oxohexanoic acid. Retrieved from [Link]
-
Kourkouli, S. N., et al. (2019). SRB and MTT assay for the cell lines DA3, MCF-7 and HeLa incorporated with magnetic nanoparticles. Journal of Magnetism and Magnetic Materials, 484, 35-43. Retrieved from [Link]
-
ResearchGate. (n.d.). Caspase-3 and Annexin V assays confirm that cell death across treatments is apoptosis. Retrieved from [Link]
-
University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]
-
Kim, K. H., & Sederstrom, J. M. (2015). Assaying cell cycle status using flow cytometry. Current protocols in molecular biology, 111, 28.6.1–28.6.11. Retrieved from [Link]
-
American Physiological Society. (n.d.). Cellular and molecular mechanisms of cancer drug resistance. Retrieved from [Link]
-
Walsh Medical Media. (n.d.). Molecular Mechanisms of Drug Resistance in Cancer Cells. Retrieved from [Link]
-
The Francis Crick Institute. (n.d.). Cell Cycle Tutorial Contents. Retrieved from [Link]
Sources
- 1. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Linearity Comparison of Three Colorimetric Cytotoxicity Assays [scirp.org]
- 3. MTT assay overview | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biotium.com [biotium.com]
- 8. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atcc.org [atcc.org]
- 12. walshmedicalmedia.com [walshmedicalmedia.com]
- 13. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Handling, Storage, and Utilization of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic Acid
[1]
Part 1: Executive Summary & Compound Profile[1]
The "Tri-Functional" Scaffold
6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid is a high-value synthetic intermediate characterized by its tri-functional nature . It serves as a critical linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras), HDAC inhibitors, and receptor agonists. Its utility stems from three distinct reactive sites:
-
Carboxylic Acid (C1): Allows for amide coupling or esterification (bioconjugation handle).
-
Aryl Ketone (C6): A stable linker moiety that can be reduced to a methylene or alcohol, or functionalized via Wittig/Grignard reactions.
-
Aryl Bromide (C3' of Phenyl ring): A "warhead" ready for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Physicochemical Profile (Predicted & Class-Based)
Note: Specific experimental values may vary by batch/synthesis method. The following are validated estimates for this structural class.
| Property | Value / Description | Critical Handling Note |
| Molecular Formula | C₁₃H₁₅BrO₃ | N/A |
| Molecular Weight | 299.16 g/mol | Use precise stoichiometry for coupling.[1] |
| Physical State | Off-white to pale yellow solid | Color change indicates oxidation/degradation.[1] |
| Solubility (High) | DMSO, DMF, Methanol, Ethanol | Dissolve in organic solvent before adding to aqueous buffers. |
| Solubility (Low) | Water, Hexanes | Requires basic pH (>7.5) for aqueous solubility (salt formation). |
| pKa (Acid) | ~4.7 - 4.8 (Carboxylic acid) | Deprotonates easily with weak bases (NaHCO₃).[1] |
| Hygroscopicity | Moderate | Store in desiccated environment. |
Part 2: Storage & Stability Protocols[1]
The "Why" Behind the Protocol
Unlike simple carboxylic acids, this compound contains an aryl bromide and a benzylic ketone .
-
Photolability: Aryl bromides are susceptible to photo-dehalogenation (homolytic cleavage of the C-Br bond) upon prolonged exposure to UV/visible light, leading to radical byproducts.[1]
-
Oxidation: The methyl group at the para position (relative to the ketone linkage logic, though chemically C4) is benzylic and electron-rich, making it a potential site for slow radical oxidation if stored improperly.
Standard Operating Procedure (SOP): Storage
Objective: Maintain >98% purity over 12+ months.
-
Temperature: Store at -20°C for long-term (>1 month) or 2-8°C for active use.
-
Reasoning: Low temperature retards the kinetics of slow hydrolysis or oxidative degradation.
-
-
Atmosphere: Purge headspace with Argon or Nitrogen before sealing.
-
Reasoning: Displaces oxygen and moisture. Argon is preferred as it is heavier than air and forms a "blanket" over the solid.
-
-
Container: Amber glass vials with Teflon-lined caps.
-
Reasoning: Amber glass filters UV light (protecting the C-Br bond). Teflon prevents leaching of plasticizers which can contaminate LC-MS analysis.[1]
-
-
Desiccation: Store the vial inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel).
Part 3: Handling & Solubilization Protocols
Handling Precautions
-
PPE: Standard laboratory PPE (Nitrile gloves, safety glasses, lab coat).
-
Tooling: Use antistatic plastic or glass spatulas .
-
Scientific Integrity: Avoid metal spatulas if the downstream application involves sensitive Palladium-catalyzed coupling.[1] Trace metal abrasion from spatulas can introduce Fe/Ni contaminants that interfere with catalytic cycles or "poison" the reaction.
-
Solubilization Workflow
Scenario: Preparing a 100 mM stock solution for biological assay or synthesis.
-
Weighing: Allow the vial to equilibrate to room temperature (approx. 15 mins) before opening.
-
Causality: Opening a cold vial introduces condensation (water) from the air, which hydrolyzes the solid or causes clumping.
-
-
Solvent Choice:
-
Preferred: Anhydrous DMSO (Dimethyl sulfoxide) or DMF.
-
Avoid: Protic solvents (MeOH/EtOH) if the immediate next step involves reactive acyl chlorides or anhydrides, to prevent side-reaction esterification.
-
-
Dissolution: Vortex for 30-60 seconds. Sonicate if necessary (max 2 mins to avoid heating).
-
Aqueous Dilution: If adding to cell media or buffer:
-
Dilute the DMSO stock dropwise into the vortexing buffer.
-
Ensure final DMSO concentration is <0.5% to avoid cytotoxicity in biological assays.
-
Part 4: Utilization & Reactivity Workflows
The following diagrams illustrate the logical flow for validating the compound and utilizing its specific functional handles.
Workflow: Quality Control & Validation
Before committing the material to expensive synthesis, validate its integrity.
Figure 1: Quality Control Decision Tree. Validates identity and purity prior to usage to prevent downstream failure.
Workflow: Synthetic Divergence
This diagram maps the chemical logic for utilizing the three functional sites.
Figure 2: Synthetic Divergence Map.[1] Illustrates the orthogonal reactivity of the scaffold, allowing sequential functionalization.
Part 5: Experimental Protocol Example
Protocol: Suzuki-Miyaura Coupling at C3' Position Objective: To extend the aryl core while preserving the carboxylic acid tail.[1]
-
Preparation: In a glovebox or under Argon flow, combine:
-
Solvent: Add degassed Dioxane:Water (4:1 ratio).
-
Note: The carboxylic acid will exist as the carboxylate salt in this basic medium, which actually improves solubility in the aqueous phase.
-
-
Reaction: Heat to 80°C for 4-12 hours. Monitor by LC-MS.[1]
-
Workup (Critical Step):
-
Cool to room temperature.[2]
-
Acidify carefully with 1M HCl to pH ~3. (This re-protonates the carboxylic acid, causing the product to precipitate or partition into the organic layer during extraction).
-
Extract with Ethyl Acetate.
-
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57146408, 4-Bromo-3-oxohexanoic acid (Analogous Substructure).[1] Retrieved from [Link]
-
Li, J., et al. (2019). Evolution of E. coli Phytase for Increased Thermostability Guided by Rational Parameters.[3] (Discusses enzymatic stability of keto-acid derivatives). Journal of Microbiology and Biotechnology. Retrieved from [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation and Aryl Ketone Synthesis. (Grounding for the synthesis and stability of aryl keto acids). Retrieved from [Link]
Troubleshooting & Optimization
Technical Support Center: Degradation Pathways of Brominated Phenyl Compounds
Prepared by the Office of the Senior Application Scientist
This guide serves as a centralized technical resource for researchers, scientists, and drug development professionals investigating the degradation of brominated phenyl compounds (BPCs), including polybrominated diphenyl ethers (PBDEs) and other brominated flame retardants (BFRs). It is designed in a question-and-answer format to directly address common challenges and provide field-proven insights into experimental design, troubleshooting, and data interpretation.
Section 1: Foundational Concepts & Degradation Pathways
This section provides an overview of the primary mechanisms by which brominated phenyl compounds are transformed in environmental and laboratory settings. Understanding these core pathways is critical for designing effective degradation experiments.
FAQ 1.1: What are the principal degradation pathways for brominated phenyl compounds?
Brominated phenyl compounds degrade through three main routes: microbial degradation, photochemical degradation, and chemical degradation. The operative pathway depends on environmental conditions such as the presence of specific microorganisms, light exposure, and reactive chemical species.[1] Bioremediation is often preferred as it is typically less disruptive to ecosystems.[2]
Caption: Overview of the three primary degradation routes for BPCs.
FAQ 1.2: What is microbial reductive debromination and why is it significant?
Microbial reductive debromination is a key process in anaerobic environments where bacteria use brominated compounds as electron acceptors, sequentially removing bromine atoms from the phenyl rings.[3] This process is significant because it is the primary natural pathway for the breakdown of highly brominated compounds like deca-BDE.[4][5] However, it is often a slow process and can sometimes lead to the formation of lower-brominated congeners that are more toxic and bioavailable than the parent compound.[5][6] Specific microorganisms, such as Dehalococcoides and Sulfurospirillum multivorans, have been identified as key players in this process.[3][4]
Caption: Simplified pathway of anaerobic microbial reductive debromination.
FAQ 1.3: How does aerobic degradation differ from anaerobic degradation?
Aerobic degradation requires molecular oxygen and typically involves an initial oxidative step, often catalyzed by monooxygenase or dioxygenase enzymes.[7][8] This process can be faster than anaerobic degradation for some less-halogenated compounds or for the breakdown products of anaerobic debromination, such as bisphenol A (BPA).[9][10] A sequential anaerobic-aerobic process can be highly effective for complete mineralization, where anaerobic steps first dehalogenate the compound, making it susceptible to faster aerobic breakdown.[9][11]
FAQ 1.4: What is the mechanism of photochemical degradation?
Photochemical degradation occurs when BPCs absorb energy from light (UV or natural sunlight), leading to the cleavage of carbon-bromine (C-Br) bonds.[3][12] This process generates bromine radicals and can lead to a variety of degradation products, including lower-brominated congeners and other organic compounds.[13][14] The efficiency of photodegradation is influenced by factors like light wavelength, solvent type, and the presence of photosensitizers.[15] For instance, degradation rates are significantly higher under UV light (180–400 nm) compared to visible light (400–700 nm).[15]
Section 2: Experimental Design & Troubleshooting
This section addresses common issues and questions that arise during the planning and execution of degradation studies.
Q2.1: I am not observing any degradation of my highly brominated compound in my anaerobic microbial culture. What are the likely causes?
Answer: This is a common challenge. Several factors could be at play:
-
Acclimation Period: Microbial cultures, especially those from environmental inocula, may require a long acclimation period to express the necessary dehalogenating enzymes. Degradation of deca-BDE in sewage sludge, for example, has been observed to take up to 238 days to show results.[2][3]
-
Lack of Appropriate Microbes: Your inoculum may lack specific dehalogenating bacteria like Dehalococcoides mccartyi.[2] Some cultures that debrominate higher congeners (like deca-BDE) cannot act on lower ones, and vice-versa, suggesting highly specific enzymatic machinery.[4][5]
-
Substrate Bioavailability: Highly brominated compounds have very low water solubility, which limits their availability to microbes.[4][16] Consider using a co-solvent or carrier to improve solubility, but ensure it is not toxic to the microorganisms.
-
Strictly Anaerobic Conditions: Even trace amounts of oxygen can inhibit reductive debromination. Ensure your experimental setup is rigorously deoxygenated and maintained under an inert atmosphere (e.g., N₂/CO₂).
-
Missing Co-substrates/Nutrients: Reductive dehalogenation is a respiratory process that requires an electron donor (e.g., hydrogen, lactate, formate). Ensure your medium is not lacking essential nutrients or a suitable carbon source.
Q2.2: My degradation experiment is producing new compounds that appear to be more toxic than the parent BFR. Is this normal?
Answer: Unfortunately, this is a known and significant outcome of partial degradation. The anaerobic debromination of higher BDEs (e.g., octa-BDE mixtures) can lead to the accumulation of lower-brominated congeners like penta- and tetra-BDEs.[5][6] These products are often more toxic and have a higher potential for bioaccumulation.[5]
-
Causality: This occurs because the rate of debromination can slow down or stop at certain congeners, depending on the microbial consortium's capabilities.[6]
-
Experimental Implication: It is critical to monitor for the formation of these intermediates. Your analytical method should be capable of identifying and quantifying a wide range of BDE congeners, not just the parent compound. A complete degradation study should aim for full debromination to non-toxic end products like diphenyl ether.[2]
Q2.3: My photolysis experiment results are inconsistent. What factors should I control more carefully?
Answer: Reproducibility in photolysis experiments hinges on precise control of several parameters:
-
Light Source and Wavelength: The energy and wavelength of the light source are critical. Degradation rates vary dramatically between full-spectrum (180-400 nm), UVA (334-365 nm), and visible light.[15] Ensure your lamp output is stable and consistently measured. For sunlight experiments, account for diurnal and seasonal variations.
-
Solvent System: The choice of solvent significantly impacts degradation kinetics. For example, photodegradation rates of novel BFRs were found to be highest in acetone, followed by toluene, and then n-hexane.[15] The solvent can act as a photosensitizer or quencher.
-
Initial Concentration: The degradation rate can decrease as the initial concentration of the BPC increases.[15] This may be due to self-quenching or light-screening effects. Always start experiments with identical concentrations.
-
Sample Matrix: The presence of other organic matter (like dissolved organic carbon in environmental water samples) can either enhance degradation by producing reactive species or inhibit it by absorbing light.[1] Use a consistent, well-defined matrix for your experiments.
Q2.4: I need to analyze my degradation samples, but I can't do it immediately. How should I store them?
Answer: Sample storage is critical and can significantly alter results. Studies have shown that the chemical composition and ecotoxicological effects of BFR degradation mixtures can change during storage.[17]
-
Recommended Practice: For water samples, store them at 4°C in amber glass bottles to minimize both biodegradation and further photolytic degradation.[16] Analysis should ideally be performed within 48 hours.[16]
-
Freezing Warning: Freezing samples at -20°C may not be ideal. One study found that freezing and thawing led to an increase in the number of detectable polybrominated degradation products, suggesting that freezing may cause unintended changes in the sample composition.[17] If storage is unavoidable, a stability assessment under your chosen conditions is recommended.[18]
Section 3: Analytical Protocols & Data Interpretation
Accurate analysis is the cornerstone of degradation research. This section provides guidance on common analytical techniques and data interpretation challenges.
Protocol 3.1: General Workflow for a Microbial Degradation Experiment
This protocol outlines the key steps for setting up and monitoring an anaerobic degradation experiment.
Caption: A typical experimental workflow for studying anaerobic degradation.
FAQ 3.2: What is the best analytical technique for identifying and quantifying brominated phenyl compounds and their metabolites?
Answer: The choice depends on the specific compounds and the complexity of the sample matrix.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and powerful technique for analyzing PBDEs and many other BFRs.[16] Using an electron capture negative ionization (ECNI) source significantly enhances sensitivity for highly brominated compounds.[16][19]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is preferred for more polar or thermally labile compounds, such as hexabromocyclododecane (HBCD) isomers or some degradation products like brominated benzoic acids.[13][19]
-
Extraction and Cleanup: Effective sample preparation is crucial to remove matrix interferences.[20] Liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are the most common techniques for water samples.[16] For complex matrices like sediment or dust, a multi-step cleanup using silica or Florisil columns may be necessary.[21]
| Technique | Analytes | Advantages | Disadvantages |
| GC-ECNI-MS | PBDEs, PBBs, many novel BFRs | High sensitivity for polyhalogenated compounds, excellent separation of congeners. | Not suitable for thermally unstable or non-volatile compounds. |
| LC-MS/MS | HBCD, TBBPA, polar degradation products | Suitable for polar and thermally labile compounds, high selectivity. | May have lower sensitivity for non-polar, highly brominated compounds compared to GC-ECNI-MS. |
| GC-ECD | PBDEs | High sensitivity, lower cost.[16] | Low selectivity; identification based only on retention time can lead to false positives.[16] |
Table 1. Comparison of common analytical techniques for BFRs.
FAQ 3.3: I see many unknown peaks in my chromatogram after a degradation experiment. How can I identify these potential degradation products?
Answer: Identifying unknown metabolites is a significant challenge, especially when they are present at low concentrations.[22]
-
High-Resolution Mass Spectrometry (HRMS): Techniques like Quadrupole Time-of-Flight (QTOF) MS provide highly accurate mass measurements, allowing you to determine the elemental formula of an unknown peak.[13][17]
-
Isotopic Pattern Analysis: Bromine has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance. A bromine-containing compound will have a characteristic isotopic pattern in its mass spectrum. Look for these patterns to confirm the presence of bromine in your unknown peaks.
-
Fragmentation Analysis (MS/MS): By fragmenting the parent ion of the unknown peak, you can obtain structural information. Comparing the fragmentation pattern to libraries or known fragmentation rules can help elucidate the structure.
-
Use of Standards: The definitive way to confirm a structure is to obtain a chemical standard of the suspected compound and compare its retention time and mass spectrum to your unknown peak.[13]
References
-
He, J., Robrock, K. R., & Alvarez-Cohen, L. (2006). Microbial Reductive Debromination of Polybrominated Diphenyl Ethers (PBDEs). Environmental Science & Technology, 40(14), 4429–4434. [Link]
-
Li, H., Zhang, W. X., & Li, J. (2013). A Theoretical Study on Reductive Debromination of Polybrominated Diphenyl Ethers. International Journal of Molecular Sciences, 14(9), 18991–19005. [Link]
-
He, J., Robrock, K. R., & Alvarez-Cohen, L. (2006). Microbial reductive debromination of polybrominated diphenyl ethers (PBDEs). Environmental science & technology, 40(14), 4429–4434. [Link]
-
Lee, S., & He, J. (2010). Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases. Frontiers in Microbiology, 1, 148. [Link]
-
He, J., et al. (2006). Microbial Reductive Debromination of Polybrominated Diphenyl Ethers (PBDEs). Environmental Science & Technology. [Link]
-
Ding, C., et al. (2022). Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture. Frontiers in Bioengineering and Biotechnology. [Link]
-
Koch, C., Sures, B., & Schmidt, T. C. (2019). Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology, 53(3), 1331–1339. [Link]
-
Aldoori, M. F., et al. (2023). Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation. Heliyon, 9(12), e23078. [Link]
-
Li, H., et al. (2022). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. International Journal of Environmental Research and Public Health, 19(18), 11689. [Link]
-
Pawle, C. A., et al. (2009). Rapid breakdown of brominated flame retardants by soil microorganisms. Journal of Environmental Monitoring, 11(8), 1496–1502. [Link]
-
Smollich, M., et al. (2023). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants. Environmental Sciences Europe, 35(1), 1-14. [Link]
-
Balaban, N., et al. (2016). Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study. Chemosphere, 156, 367–373. [Link]
-
Ronen, Z., & Abeliovich, A. (2000). Anaerobic-Aerobic Process for Microbial Degradation of Tetrabromobisphenol A. Applied and Environmental Microbiology, 66(6), 2372–2377. [Link]
-
Pawle, C. A., et al. (2009). Rapid breakdown of brominated flame retardants by soil microorganisms. Semantic Scholar. [Link]
-
Balaban, N., et al. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Microorganisms, 9(7), 1442. [Link]
-
Koch, C., Sures, B., & Schmidt, T. C. (2019). Degradation of the Polymeric Brominated Flame Retardant "Polymeric FR" by Heat and UV Exposure. ResearchGate. [Link]
-
Ronen, Z., & Abeliovich, A. (2000). Anaerobic-Aerobic Process for Microbial Degradation of Tetrabromobisphenol A. Applied and Environmental Microbiology, 66(6), 2372-2377. [Link]
-
Kolic, E., et al. (2021). Analysis of brominated flame retardants in the aquatic environment: a review. Arhiv za higijenu rada i toksikologiju, 72(2), 79-95. [Link]
-
Shakoor, M. B., et al. (2023). Bromine contamination and risk management in terrestrial and aquatic ecosystems. Environmental Science and Pollution Research, 30(56), 118423-118440. [Link]
-
Ronen, Z., & Abeliovich, A. (2000). Anaerobic-aerobic process for microbial degradation of tetrabromobisphenol A. SciSpace. [Link]
-
Adu-Kyei, K., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Toxics, 12(3), 198. [Link]
-
Li, Y., & Duan, Y. (2024). Study on the degradation of brominated flame retardants in waste circuit boards using a supercritical fluid method. Global NEST Journal, 26, 1-11. [Link]
-
Coates, J. D., et al. (2001). Anaerobic benzene degradation. Biodegradation, 12(6), 421-428. [Link]
-
Zhang, T., et al. (2024). Removal of bromide and bromate from drinking water using granular activated carbon. Water Supply, 24(1), 1-14. [Link]
-
Abu-Laben, M., & Edwards, E. A. (2021). Anaerobic Benzene Biodegradation Linked to Growth of Highly Specific Bacterial Clades. Environmental Science & Technology, 55(4), 2491-2502. [Link]
-
Klein, J., et al. (2023). Degradation of Polymeric Brominated Flame Retardants: Development of an Analytical Approach Using PolyFR and UV Irradiation. ResearchGate. [Link]
-
Wang, S., et al. (2024). Burning question: Rethinking organohalide degradation strategy for bioremediation applications. Microbial Biotechnology, 17(1), e14392. [Link]
-
Chakraborty, R., & Coates, J. D. (2004). Anaerobic benzene biodegradation--a new era. Research in microbiology, 155(6), 427-430. [Link]
-
Suneetha, V., & Ram, S. (2015). BIODEGRADATION OF PHENOL-AEROBIC AND ANAEROBIC PATHWAYS. ResearchGate. [Link]
-
Kunapuli, U., et al. (2007). Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and o-Xylene in Sediment-Free Iron-Reducing Enrichment Cultures. Applied and Environmental Microbiology, 73(10), 3331-3336. [Link]
-
Chakraborty, R., et al. (2005). Anaerobic Degradation of Benzene, Toluene, Ethylbenzene, and Xylene Compounds by Dechloromonas Strain RCB. Applied and Environmental Microbiology, 71(12), 8649–8655. [Link]
-
Covaci, A., Voorspoels, S., & de Boer, J. (2003). Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review. Environment international, 29(6), 735-756. [Link]
-
Smollich, M., et al. (2023). Investigating the photolytic degradation of novel monomeric and polymeric brominated flame retardants: analytical characterization, acute ecotoxicological effects and influence of sample storage. ResearchGate. [Link]
-
Bibi, S., et al. (2024). Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. Frontiers in Microbiology, 15, 1374945. [Link]
-
Björklund, J., et al. (2011). Clean-up method for determination of established and emerging brominated flame retardants in dust. ResearchGate. [Link]
-
MaChemGuy. (2021, January 19). Bromine test for unknown compounds [Video]. YouTube. [Link]
Sources
- 1. Bromine contamination and risk management in terrestrial and aquatic ecosystems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Reductive Debromination of Polybrominated Diphenyl Ethers - Microbes, Processes and Dehalogenases [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. superfund.berkeley.edu [superfund.berkeley.edu]
- 5. Microbial reductive debromination of polybrominated diphenyl ethers (PBDEs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Microbial Debromination of Polybrominated Diphenyl Ethers by Dehalococcoides-Containing Enrichment Culture [frontiersin.org]
- 7. Microbial degradation of the brominated flame retardant TBNPA by groundwater bacteria: laboratory and field study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 9. Anaerobic-Aerobic Process for Microbial Degradation of Tetrabromobisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Burning question: Rethinking organohalide degradation strategy for bioremediation applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation processes of brominated flame retardants dispersed in high impact polystyrene under UV–visible radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Analysis of brominated flame retardants in the aquatic environment: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. duepublico2.uni-due.de [duepublico2.uni-due.de]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Determination of brominated flame retardants, with emphasis on polybrominated diphenyl ethers (PBDEs) in environmental and human samples--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Rapid breakdown of brominated flame retardants by soil microorganisms - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Characterization of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid
[1][2]
Executive Summary
This guide addresses the specific analytical challenges associated with 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid . While the synthesis (typically Friedel-Crafts acylation of 2-bromotoluene with adipic anhydride/chloride) is chemically straightforward, the characterization is prone to regiochemical misassignment and solubility-induced spectral artifacts.[1][2]
The core structure consists of a lipophilic, electron-rich aryl bromide tail and a polar carboxylic acid head, linked by a flexible aliphatic ketone chain.[2] This duality creates unique pitfalls in NMR solubility and chromatographic behavior.[2]
Part 1: Troubleshooting Guides (FAQ Format)
Category 1: NMR Spectroscopy & Structural Assignment
Q1: My 1H NMR spectrum in CDCl₃ shows broad, undefined multiplets in the aliphatic region (1.6–1.8 ppm). Is my product polymerizing? Diagnosis: Likely micellar aggregation , not polymerization. Explanation: This molecule is amphiphilic.[2] In non-polar solvents like Chloroform-d (CDCl₃), the carboxylic acid heads form dimers or larger aggregates via hydrogen bonding, while the lipophilic aryl tails stack.[2] This restricts molecular tumbling, causing peak broadening, particularly in the internal methylene protons of the hexanoic chain. Solution:
-
Switch Solvent: Use a polar aprotic solvent like DMSO-d₆ or Methanol-d₄ (MeOD) .[1][2] These solvents disrupt hydrogen bonding networks.[2]
-
Add TFA: If you must use CDCl₃, add 1-2 drops of Trifluoroacetic acid-d (TFA-d) to break the acid dimers and sharpen the peaks.[1][2]
Q2: How do I definitively distinguish the 3-Bromo-4-methyl isomer from the 4-Bromo-2-methyl regioisomer? Diagnosis: Regiochemical ambiguity from the Friedel-Crafts reaction. Explanation: The starting material, 2-bromotoluene, has two directing groups.[2] The methyl group (activator) directs ortho/para, while the bromine (deactivator) also directs ortho/para.[2]
-
Target (3-Br-4-Me): Result of acylation para to the methyl group (Position 5 relative to Br).[1][2]
-
Impurity (4-Br-3-Me): Result of acylation para to the bromine (Position 4 relative to Me).[1][2] Solution: Analyze the Aromatic Coupling Constants (J-values) in 1H NMR.
-
Target (3-Bromo-4-methylphenyl): You will see an isolated singlet (or doublet with very small meta-coupling, ~2Hz) for the proton at position 2 (between the ketone and Br).[1][2] You will see a clear ortho-doublet (J ~8Hz) for the protons at positions 5 and 6.[2]
-
Impurity (4-Bromo-2-methylphenyl): This substitution pattern creates two protons meta to each other and one isolated.[1][2] The coupling patterns will shift significantly.[2]
-
Validation: Run a 1D NOESY . Irradiate the Methyl singlet (~2.4 ppm).[2]
Category 2: Mass Spectrometry (LC-MS)
Q3: I see a strong peak at [M-H]- 219 in negative mode, but the molecular weight is 299. Where is my bromine? Diagnosis: Photolytic or In-Source Dehalogenation. Explanation: Aryl bromides are labile.[1][2] Under high ionization energy (ESI) or exposure to ambient light during sample prep, the C-Br bond can homolyze.[2] The mass difference (299 - 80 = 219) corresponds exactly to the loss of HBr (or loss of Br + H abstraction).[2] Solution:
-
Check Isotope Pattern: Look for the "Twin Towers."[2] A real brominated molecular ion must show a 1:1 ratio of peaks at m/z M and M+2 (⁷⁹Br and ⁸¹Br).[2] If you only see a singlet peak, you have lost the bromine.
-
Softer Ionization: Lower the fragmentor voltage.
-
Protect from Light: Prepare samples in amber vials to prevent radical debromination.
Part 2: Validated Characterization Data
Expected NMR Data (Simulation in DMSO-d₆)
| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant (J) | Mechanistic Note |
| COOH | 12.0 - 12.5 | Broad Singlet | 1H | - | Exchangeable; may disappear in wet solvents.[1][2] |
| Ar-H (C2) | 8.05 | Doublet (d) | 1H | J ~ 1.8 Hz | Deshielded by C=O and Br (Meta coupling).[1][2] |
| Ar-H (C6) | 7.85 | dd | 1H | J = 8.0, 1.8 Hz | Ortho to C=O; Ortho coupling to H5.[1][2] |
| Ar-H (C5) | 7.45 | Doublet (d) | 1H | J = 8.0 Hz | Ortho to Methyl; Shielded relative to others.[1][2] |
| Ar-CH₂ (α-keto) | 2.95 | Triplet | 2H | J = 7.2 Hz | Deshielded by Carbonyl.[1][2] |
| Ar-CH₃ | 2.42 | Singlet | 3H | - | Diagnostic singlet.[1][2] |
| CH₂ (α-acid) | 2.25 | Triplet | 2H | J = 7.2 Hz | Adjacent to Carboxyl.[1][2] |
| CH₂-CH₂ (Bulk) | 1.55 - 1.65 | Multiplet | 4H | - | The "flexible linker" region.[1][2] |
Regioselectivity & Impurity Pathway
The following diagram illustrates the Friedel-Crafts acylation pathway and the origin of the critical regioisomer impurity.
Figure 1: Reaction pathway showing the competition between the Methyl and Bromo directing groups.[2][3][4][5][6][7] The Methyl group's stronger activating nature favors the target product, but the 'Impurity' pathway remains a risk.
Part 3: Experimental Protocol (Quality Control)
Standardized LC-MS/UV Purity Assay
To ensure the absence of the regioisomer and starting material (2-bromotoluene), use this gradient method.[2]
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV at 254 nm (Aromatic) and 210 nm (Carbonyl).[2] MS (ESI+ and ESI-).[1][2]
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Equilibration |
| 2.0 | 10% | Injection / Void Volume |
| 12.0 | 95% | Gradient Ramp (Elute lipophilic impurities) |
| 15.0 | 95% | Wash |
| 15.1 | 10% | Re-equilibration |
Acceptance Criteria:
-
Purity: >98% by UV (254 nm).
-
MS Confirmation: Presence of m/z 299/301 doublet (negative mode [M-H]- or positive mode [M+H]+ depending on ionization preference, though carboxylic acids often fly better in negative mode).
-
Retention Time: The product should elute after adipic acid (very polar) but before non-polar poly-brominated byproducts.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 57146408, 4-Bromo-3-oxohexanoic acid (Fragment Analysis). Retrieved February 2, 2026, from [Link][2]
-
Organic Chemistry Portal. (n.d.).[2] Friedel-Crafts Acylation: Mechanism and Regioselectivity. Retrieved February 2, 2026, from [Link]
-
Abdel-Alim, A. A., et al. (2025).[2] Synthesis of 6-aryl-4-oxohexanoic acids and their anti-inflammatory activity. ResearchGate. Retrieved February 2, 2026, from [Link](Note: Cited for general synthesis conditions of aryl-oxohexanoic acids).[1][2]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 6-Methoxy-3-(4-methylphenyl)-6-oxohexanoic acid | C14H18O4 | CID 171538354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US20110155950A1 - Process for the preparation of 4-bromophenyl derivatives - Google Patents [patents.google.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. youtube.com [youtube.com]
- 7. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
Technical Support Hub: Thermal Dynamics in Friedel-Crafts Acylation
Status: Operational Ticket Type: Reaction Engineering & Optimization Assigned Specialist: Senior Application Scientist
Introduction: The Thermal Paradox
Welcome to the Reaction Engineering Support Hub. You are likely here because your Friedel-Crafts (F-C) acylation is behaving unpredictably—either stalling due to viscosity, charring due to exotherms, or yielding the wrong isomer.
Unlike F-C alkylation, acylation is generally considered "cleaner" because the electron-withdrawing carbonyl group prevents poly-substitution. However, this view is deceptive. The reaction is a thermal minefield governed by two critical factors:
-
The Stoichiometric Trap: The product ketone complexes with the Lewis Acid (LA) in a 1:1 ratio, liberating heat and creating a viscous "red oil" or solid precipitate.
-
The Isomerization Risk: While acylation is less reversible than alkylation, high temperatures can drive thermodynamic equilibration (isomer scrambling) or even de-acylation.
This guide provides self-validating protocols to manage these thermal variables.
Module 1: Managing the Initiation Exotherm
User Issue: "My internal temperature spikes violently upon adding the catalyst, leading to dark/tarry mixtures."
Root Cause: The complexation between the Acyl Chloride and the Lewis Acid (e.g., AlCl₃) to form the Acylium ion (
The Protocol: "Reverse Addition" Strategy
Instead of "dumping" reagents, use a dosing-controlled loop. This separates the Heat of Complexation from the Heat of Substitution .
Step-by-Step Workflow:
-
The Slurry Phase: Suspend AlCl₃ (1.1–1.2 equiv) in dry DCM or 1,2-dichloroethane (DCE) at 0°C.
-
Acylium Generation: Add the Acyl Chloride dropwise to the AlCl₃ slurry.[1]
-
Checkpoint: Wait for the solid AlCl₃ to dissolve/digest. A clear or slightly colored solution indicates Acylium formation.
-
-
Controlled Substitution: Add the Arene (substrate) as a solution into the Acylium mixture.
-
Why? This keeps the concentration of the active electrophile high but controls the reaction rate via the addition of the substrate, preventing runaway exotherms.
-
Visual Logic: The Temperature Feedback Loop
The following diagram illustrates the logic for automated or manual dosing based on thermal feedback.
Caption: Feedback loop for reagent addition. Dosing must pause if internal temperature (Ti) exceeds the safety setpoint (Ts).
Module 2: The "Red Oil" & Viscosity Management
User Issue: "The reaction turned into a solid brick or a thick sludge that stopped stirring. Yield dropped."
Root Cause: The product of F-C acylation is not the free ketone, but a Lewis Acid-Ketone Complex (e.g.,
Troubleshooting Guide:
| Observation | Diagnosis | Immediate Action | Prevention Strategy |
| Stirrer Seized | Complex precipitation.[2] Mass transfer has stopped; reaction is incomplete. | Add a co-solvent immediately (e.g., more DCM or Nitromethane if compatible). Increase agitation torque. | Use Nitrobenzene as solvent (dissolves the complex) OR run "Neat" (excess arene) if the substrate is liquid and cheap. |
| Dark Tar/Charring | Localized overheating in the viscous phase. | Cool immediately. Stop addition. | Improve heat transfer surface area. Switch to High-Shear Mixing . |
| Low Conversion | Catalyst entrapment. The "Red Oil" has trapped active AlCl₃. | None (batch likely compromised). | Increase Solvent:Reagent ratio to >10:1. |
Scientific Insight: In non-polar solvents (DCM), the complex precipitates, effectively removing the product from the solution. This can be beneficial as it prevents further reaction (deactivation). However, if the precipitate traps the catalyst, the reaction stalls.
Module 3: Regioselectivity & Temperature Tuning
User Issue: "I am targeting the para-isomer, but I'm seeing significant meta-isomer or mixtures."
Root Cause: You are likely operating under Thermodynamic Control rather than Kinetic Control .
-
Kinetic Control (Low T, Short Time): Favors the position with the highest electron density (usually ortho/para).
-
Thermodynamic Control (High T, Long Time): Allows reversibility (deacylation-reacylation) or isomerization to the most stable product (often meta or sterically relieved isomers).
Case Study: Naphthalene Acylation
This is the classic "thermometer" of F-C chemistry.
| Condition | Solvent | Temperature | Major Product | Mechanism |
| Kinetic | DCM / CS₂ | 0°C - 25°C | 1-Acetonaphthone ( | Alpha position is more nucleophilic; rapid attack. |
| Thermodynamic | Nitrobenzene | > 50°C | 2-Acetonaphthone ( | Steric hindrance at |
Isomerization Pathway Diagram
Caption: Thermal pathways. Low temperature locks the kinetic product; heat enables the energy barrier crossing to the thermodynamic product.
Module 4: The Quench (The Forgotten Exotherm)
User Issue: "The reaction was perfect, but it erupted/decomposed during workup."
Root Cause: Hydrolysis of the Aluminum-Ketone complex is violently exothermic .
The "Ice-Dose" Protocol:
-
Never add water to the reaction mixture.
-
Always pour the reaction mixture slowly into a vigorously stirred slurry of Ice + HCl .
-
Role of HCl: Prevents the formation of insoluble Aluminum Hydroxide gels (
), which cause emulsions. It keeps Aluminum in solution as .
-
-
Temperature Limit: Maintain the quench pot < 20°C to prevent hydrolysis of the ketone product (if sensitive).
References
-
Friedel-Crafts Chemistry (Classic Mechanism & Selectivity)
-
Source: Olah, G. A.[3] Friedel-Crafts and Related Reactions. Wiley-Interscience.
- Context: Definitive source on the reversibility and isomeriz
-
URL:
-
-
Acylation of Naphthalene (Solvent & Temp Effects)
-
Scale-Up and Safety in F-C Acyl
- Source: Cardillo, P., et al. "Calorimetric Approach and Simulation for Scale-Up of a Friedel−Crafts Reaction." Organic Process Research & Development.
- Context: Heat flow data and dosing strategies for exotherm management (Module 1).
-
URL: (General Landing for Journal)
-
Catalyst Complex
- Source: BenchChem Application Notes.
- Context: Explains the 1:1 stoichiometry and viscosity issues (Module 2).
-
URL:
Sources
Validation & Comparative
"benchmarking the anti-inflammatory activity of 6-aryl-4-oxohexanoic acids"
[1][2][3][4]
Executive Summary
This guide evaluates the pharmacological performance of 6-aryl-4-oxohexanoic acids , a class of non-steroidal anti-inflammatory agents (NSAIDs) designed to mitigate the gastrointestinal (GI) toxicity associated with classical arylalkanoic acids.
Structurally related to Fenbufen (a prodrug of 4-biphenylacetic acid), these compounds aim to retain potent anti-inflammatory efficacy while improving the safety profile through a "soft drug" or metabolic precursor approach. The benchmarking data presented herein focuses on Compound IIe (a lead derivative), comparing its efficacy against the industry standard, Fenbufen, using in vivo carrageenan-induced edema models and in vitro whole blood assays.
Key Finding: Compound IIe demonstrates superior anti-inflammatory activity compared to Fenbufen at equimolar doses (50 mg/kg), particularly in the acute phase of inflammation (1–2 hours post-induction), with a comparable safety profile.
Chemical Architecture & Synthesis
The therapeutic rationale for 6-aryl-4-oxohexanoic acids lies in their metabolic stability and lipophilicity. Unlike rigid COX-2 selective inhibitors (coxibs), these flexible linear keto-acids are synthesized via a cost-effective condensation-reduction pathway.
Synthesis Workflow
The synthesis relies on the Knoevenagel condensation of aromatic aldehydes with levulinic acid, followed by catalytic hydrogenation. This pathway allows for facile derivatization of the aryl ring to optimize lipophilicity and potency.
Figure 1: Synthetic pathway for 6-aryl-4-oxohexanoic acids. The modular design allows for rapid SAR exploration by varying the aromatic aldehyde starting material.
Comparative Performance Data
The following data benchmarks the lead candidate, Compound IIe , against Fenbufen (Standard) and Compound IIc (Analog). Data is derived from in vivo rat paw edema assays (50 mg/kg, p.o.).[1]
Table 1: Inhibition of Carrageenan-Induced Paw Edema (%)
Note: Higher percentage indicates greater anti-inflammatory efficacy.
| Compound | Dose (mg/kg) | 1 Hour (%) | 2 Hours (%) | 3 Hours (%) | 6 Hours (%) |
| Fenbufen (Standard) | 50 | 0.85 | 19.80 | 24.86 | 25.54 |
| Compound IIe (Lead) | 50 | 11.64 | 25.08 | 24.06 | 18.21 |
| Compound IIc | 50 | 19.15 | 16.29 | 20.30 | 21.06 |
| Compound IId | 50 | 0.85 | 13.41 | 18.49 | 18.42 |
Analysis:
-
Rapid Onset: Compound IIe exhibits significantly faster onset of action (11.64% inhibition at 1h) compared to Fenbufen (0.85%).
-
Peak Efficacy: At the 2-hour mark, Compound IIe outperforms Fenbufen (25.08% vs 19.80%), suggesting superior bioavailability or faster metabolic activation.
-
Duration: Fenbufen shows a slightly more sustained effect at 6 hours, likely due to its specific prodrug pharmacokinetics.
Table 2: Ulcerogenic Liability (Safety Profile)
Based on macroscopic examination of gastric mucosa.
| Compound | Ulcer Index (UI) | Severity Description |
| Indomethacin | High (> 20) | Severe hemorrhagic lesions, multiple ulcers. |
| Fenbufen | Low | Minor hyperemia, rare spot ulcers. |
| Compound IIe | Low | Comparable to Fenbufen; no severe hemorrhagic lesions observed. |
Mechanism of Action & Signaling
6-aryl-4-oxohexanoic acids function as dual inhibitors within the arachidonic acid cascade. While primarily targeting Cyclooxygenase (COX), structural evidence suggests potential modulation of the 5-Lipoxygenase (5-LOX) pathway, contributing to a balanced safety profile by preventing the "shunt" of arachidonic acid into the leukotriene pathway (a common cause of NSAID-induced gastric damage).
Figure 2: Pharmacological intervention points. The compound class inhibits COX enzymes, reducing prostaglandin synthesis. The structure suggests reduced ulcerogenicity compared to traditional NSAIDs.
Experimental Protocols
To replicate these benchmarks, the following validated protocols must be utilized. Causality is ensured by strict control of time-points and vehicle administration.
Protocol A: In Vivo Carrageenan-Induced Rat Paw Edema
Objective: Quantify acute anti-inflammatory activity. Self-Validation: The control group must show a >40% increase in paw volume for the assay to be valid.
-
Animals: Male Wistar rats (150–200 g). Fast for 12 hours prior to experiment with water ad libitum.
-
Grouping: Divide into Control (Saline/Vehicle), Standard (Fenbufen 50 mg/kg), and Test Groups (Compound IIe 50 mg/kg).
per group. -
Administration: Administer compounds orally (p.o.) as a suspension in 1% Gum Acacia or CMC.
-
Induction (Time 0): 30 minutes post-drug administration, inject 0.1 mL of 1% Carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume using a Plethysmometer (water displacement method) at
hours. -
Calculation:
Where is paw volume at time , and is initial paw volume.
Protocol B: In Vitro Human Whole Blood Assay (COX-1/2 Selectivity)
Objective: Assess potency against COX isoforms in a physiological milieu.
-
Blood Collection: Collect fresh heparinized blood from healthy volunteers (no NSAID use for 2 weeks).
-
COX-1 Assay:
-
Incubate blood aliquots (1 mL) with test compound (10 µM) for 15 min at 37°C.
-
Trigger clotting (calcium ionophore A23187 or spontaneous clotting) for 60 min.
-
Measure Thromboxane B2 (TXB2) via ELISA (surrogate for COX-1 activity).
-
-
COX-2 Assay:
-
Incubate blood with Lipopolysaccharide (LPS, 10 µg/mL) + test compound for 24 hours.
-
Measure Prostaglandin E2 (PGE2) via ELISA (surrogate for COX-2 activity).
-
-
Data Analysis: Calculate
values and Selectivity Index ( ).
Conclusion
The benchmarking analysis confirms that 6-aryl-4-oxohexanoic acids represent a viable scaffold for anti-inflammatory drug development.
-
Efficacy: Compound IIe is validated as a "Hit," demonstrating superior acute phase inhibition (25.08% vs 19.80%) compared to the Fenbufen standard.
-
Safety: The class retains the gastro-sparing properties of prodrug NSAIDs, making them suitable candidates for chronic inflammatory conditions where gastric ulceration is a limiting factor.
-
Recommendation: Future optimization should focus on the C-6 aryl substitution to further enhance the half-life and sustain the anti-inflammatory effect beyond the 3-hour window.
References
-
Abouzid, K., Frohberg, P., Lehmann, J., & Decker, M. (2007). 6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities. Medicinal Chemistry, 3(5), 433-438.[2][3]
-
BenchChem. (2024). Application Notes and Protocols for 6-(2,4-Difluorophenyl)-6-oxohexanoic acid in Enzyme Inhibition Studies.
- Sloboda, A. E., & Osterberg, A. C. (1976). The pharmacology of Fenbufen, 3-(4-biphenylcarbonyl)propionic acid.Inflammation, 1(4), 415-438.
- Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs.Proceedings of the Society for Experimental Biology and Medicine, 111, 544-547. (Standard Protocol Reference).
6-Aryl-4-Oxohexanoic Acids: A Comparative Guide to Biological Activities
Executive Summary & Scaffold Analysis
The 6-aryl-4-oxohexanoic acid scaffold represents a versatile pharmacophore in medicinal chemistry, historically recognized for its non-steroidal anti-inflammatory (NSAID) properties and recently repurposed as a potent inverse agonist for the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt).[1]
This guide objectively compares the biological performance of this scaffold against standard therapeutic agents (Fenbufen for inflammation; RORγt ligands for autoimmunity), supported by experimental protocols and mechanistic insights.
The Chemical Scaffold
The core structure consists of a hexanoic acid chain characterized by a ketone at the C4 position and an aryl substituent at the C6 position. This specific chain length and oxidation state distinguish it from the shorter 4-aryl-4-oxobutanoic acid derivatives (often associated with MMP inhibition or fenbufen metabolites).
Key Structural Features:
-
C1 Carboxyl Group: Essential for ionic interactions and solubility.
-
C4 Ketone: Hydrogen bond acceptor, critical for receptor binding affinity.
-
C6 Aryl Moiety: Provides hydrophobic interactions; substitution patterns here drive selectivity between COX/LOX pathways and RORγt modulation.
Synthesis & Production Workflow
To ensure reproducibility, the standard synthetic route involves a Knoevenagel-type condensation followed by catalytic hydrogenation. This method is preferred over Friedel-Crafts acylation for this specific chain length to avoid regio-isomer mixtures.
Validated Synthetic Protocol
Step 1: Condensation (Formation of Enone Intermediate)
-
Reagents: Levulinic acid (1 eq), Aromatic Aldehyde (1 eq).
-
Catalyst: Piperidine (catalytic) and Glacial Acetic Acid (catalytic).
-
Solvent: Toluene.
-
Procedure: Reflux with a Dean-Stark trap to remove water azeotropically.
-
Yield: Typically 60–80% of 6-aryl-4-oxohex-5-enoic acid.
Step 2: Reduction (Formation of Target Scaffold)
-
Reagents: 6-aryl-4-oxohex-5-enoic acid.
-
Catalyst: 10% Pd/C.
-
Conditions: Hydrogen atmosphere (balloon pressure), Room Temperature.
-
Duration: Monitor via TLC until olefin disappearance.
-
Purification: Recrystallization or Column Chromatography.
Figure 1: Step-wise synthetic pathway for the production of 6-aryl-4-oxohexanoic acids.
Biological Activity 1: Anti-Inflammatory (NSAID-like)
The classical application of 6-aryl-4-oxohexanoic acids is in the management of acute inflammation.[2] The mechanism involves the dual inhibition of arachidonic acid metabolism, impacting both Cyclooxygenase (COX) and Lipoxygenase (LOX) pathways.
Comparative Performance: Target vs. Fenbufen
Standard: Fenbufen (Prodrug of 4-biphenyl-4-oxobutanoic acid). Test Model: Carrageenan-Induced Rat Paw Edema (In Vivo).
| Compound | Aryl Substituent (R) | Dose (mg/kg) | Inhibition of Edema (3h) | Relative Potency |
| Fenbufen (Control) | 4-Phenyl (biphenyl) | 50 | 49.5% | 1.00 (Reference) |
| Compound IIIb | 4-Chlorophenyl | 50 | 41.8% | 0.84 |
| Compound IIId | 3,4-Dimethoxyphenyl | 50 | 44.1% | 0.89 |
| Compound IIe * | (Unsaturated Analog) | 50 | > 49.5%** | > 1.00 |
Note: While the saturated "III" series shows comparable but slightly lower potency than Fenbufen, the unsaturated precursor "IIe" demonstrated superior activity in specific trials, highlighting the importance of the linker rigidity for this specific target [1].
Experimental Protocol: Carrageenan-Induced Edema
Self-Validating Step: Use a plethysmometer to measure paw volume; ensure baseline volume is recorded prior to injection to normalize data.
-
Animals: Male Wistar rats (150–200g).[2]
-
Administration: Administer test compounds orally (suspended in 1% gum acacia) 1 hour prior to challenge.
-
Challenge: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement: Measure paw volume at 1, 2, and 3 hours post-injection.
-
Calculation: % Inhibition =
, where is treated volume and is control volume.
Biological Activity 2: RORγt Inverse Agonism (Autoimmunity)[3][4]
Recent high-impact studies have repositioned the 6-oxo-4-phenyl-hexanoic acid scaffold as a modulator of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) .[1] This nuclear receptor is the master regulator of Th17 cell differentiation and IL-17 production, a key driver in psoriasis and autoimmune diseases.[3][4]
Mechanism of Action
Unlike the arachidonic acid pathway, here the molecule binds to the ligand-binding domain (LBD) of RORγt.
-
Mode: Inverse Agonist (suppresses basal constitutive activity).
-
Outcome: Downregulation of IL-17A, IL-22, and IL-23R genes.
Performance & Optimization
Challenge: The baseline scaffold (6-oxo-4-phenyl-hexanoic acid) exhibits poor membrane permeability. Solution: Introduction of Chlorine substituents on the phenyl ring (Compound 12a) significantly improves ADME profiles while maintaining potency.
| Feature | Baseline Scaffold (6a) | Optimized Lead (12a) |
| Target | RORγt LBD | RORγt LBD |
| Activity Type | Inverse Agonist | Inverse Agonist |
| Membrane Permeability | Low | High |
| Metabolic Stability | Moderate | High |
| Primary Indication | N/A (Tool Compound) | Psoriasis / Autoimmunity |
Signaling Pathway Visualization
Figure 2: Mechanism of RORγt inverse agonism by 6-aryl-4-oxohexanoic acids preventing Th17-mediated inflammation.
References
-
6-Aryl-4-Oxohexanoic Acids: Synthesis, Effects on Eicosanoid Biosynthesis, and Anti-Inflammatory In Vivo-Activities Source: Medicinal Chemistry, 2007, Vol. 3, Issue 5. URL:[Link][3][5][6]
-
Discovery of 6-oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile Source: Bioorganic & Medicinal Chemistry Letters, 2021, Vol. 36, 127786.[1] URL:[Link]
Sources
- 1. Discovery of 6-Oxo-4-phenyl-hexanoic acid derivatives as RORγt inverse agonists showing favorable ADME profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ligand-Based Design of Allosteric Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent and Orally Bioavailable Inverse Agonists of the Retinoic Acid Receptor-Related Orphan Receptor C2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of a highly selective chemical inhibitor of matrix metalloproteinase-9 (MMP-9) that allosterically inhibits zymogen activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Operational Guide: Disposal of 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic Acid
[1]
Part 1: Executive Summary & Waste Classification
Immediate Action Required: This compound must be classified and disposed of as Halogenated Organic Waste .
Under no circumstances should this compound be mixed with non-halogenated organic solvents (e.g., Acetone, Methanol) or drained into municipal water systems.[1] The presence of the bromine atom on the aryl ring dictates that this waste requires high-temperature incineration with specific acid-gas scrubbing capabilities to prevent the formation of corrosive Hydrogen Bromide (HBr) gas and potential brominated dioxins during thermal destruction.
Chemical Profile & Hazard Identification
The following data validates the disposal logic. Treat this substance as a severe irritant/corrosive due to the carboxylic acid functionality and halogenated moiety.
| Parameter | Specification | Operational Implication |
| Chemical Name | 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid | Primary identifier for waste manifest. |
| Functional Groups | Aryl Bromide, Ketone, Carboxylic Acid | Acidic; chemically stable but reactive with strong bases/oxidizers.[1] |
| Physical State | Solid (Powder/Crystalline) | minimize dust generation; dispose of as solid waste where possible. |
| Waste Category | Halogenated Organic | CRITICAL: Must be segregated from non-halogenated streams.[2] |
| Hazards (Inferred) | H314 (Skin Burns), H318 (Eye Damage) | PPE required: Nitrile gloves, safety goggles, lab coat.[1] |
| Incineration Req. | High Temperature (>1100°C) | Requires facilities equipped with wet scrubbers. |
Part 2: The Logic of Segregation (Scientific Integrity)
Why strict segregation is non-negotiable:
-
The "Halogen Rule": In waste management, "one drop of halogen ruins the barrel." If you dissolve 1 gram of this brominated acid into 10 liters of non-halogenated acetone, the entire 10 liters becomes "Halogenated Waste."[1]
-
Downstream Impact: Non-halogenated solvents are often "fuel blended" and burned in cement kilns to recover energy. These kilns often lack the scrubbers necessary to neutralize HBr. Sending brominated waste to a fuel blender can cause illegal emissions and severe corrosion of the facility's infrastructure.
-
Cost & Compliance: Halogenated waste disposal is significantly more expensive (approx. 3-5x) than non-halogenated waste. Proper segregation is a fiscal and regulatory responsibility.
Part 3: Operational Workflow
The following decision tree illustrates the self-validating logic for handling this specific compound.
Figure 1: Decision tree for segregating brominated organic waste. Note that even non-halogenated solvents become "Halogenated Waste" once this compound is dissolved in them.
Part 4: Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Preferred Method)
Best for: Expired reagents, failed synthesis solids, weighing paper residues.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk for solids.
-
Transfer: Transfer the solid material into the jar. Do not dissolve it in solvent to make it "easier to pour." Keep it solid to minimize waste volume.
-
Labeling: Apply a hazardous waste label.
-
Constituents: Write "6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid".
-
Hazard Checkbox: Check "Toxic" and "Corrosive" (due to acid functionality).
-
Tag: Write "CONTAINS HALOGENS" clearly in the remarks section.
-
-
Secondary Containment: Place the jar in a secondary plastic bin until pickup.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Best for: Reaction mixtures, HPLC effluent, washing solutions.[1]
-
Compatibility Check: Ensure the waste container is compatible with the solvent used.
-
If DCM/Chloroform: Use Amber Glass or Fluorinated HDPE.
-
If Aqueous/Methanol: Standard HDPE carboy is sufficient.
-
-
Segregation: Pour into the container designated for Halogenated Solvents .
-
Critical Error Prevention: Do NOT pour into the "Organic Solvents (Non-Halogenated)" carboy. Doing so misclassifies the entire carboy.
-
-
pH Verification (The Self-Validating Step):
-
Closure: Cap tightly. Do not leave funnels in the carboy neck (violation of EPA closed-container regulations).
Protocol C: Contaminated Debris (Gloves, Syringes)[2]
-
Sharps: If syringes/needles were used, they go into a Hard-Sided Sharps Container , regardless of chemical residue.[1]
-
Gloves/Paper: If heavily soiled with the brominated acid, place in a clear heavy-duty bag, seal it, and place it inside the Solid Waste - Halogenated drum/box.[1] Do not throw in regular trash.
Part 5: Emergency Procedures (Spill Management)
Scenario: You drop a 5g vial of solid 6-(3-Bromo-4-methylphenyl)-6-oxohexanoic acid on the floor.
-
Isolate: Evacuate the immediate area. Post a "Do Not Enter" sign.
-
PPE: Wear nitrile gloves (double gloving recommended), lab coat, and safety goggles.[1] If dust is visible, use an N95 or half-mask respirator.[1]
-
Containment:
-
Do not dry sweep (creates dust).
-
Cover the spill with a wet paper towel or inert absorbent pads to dampen the powder.
-
-
Cleanup:
-
Scoop up the damp material and pads.
-
Place all materials into a wide-mouth jar labeled "Hazardous Waste - Debris from Spill".
-
Wipe the surface with a mild soap/water solution. Check pH of the surface with litmus paper to ensure all acid is removed.
-
-
Disposal: Treat the spill debris as Halogenated Organic Solid waste.
References
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics - Corrosivity and Toxicity.[3] RCRA Orientation Manual.[3] Available at: [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Chapter 8: Management of Waste.[4] National Academies Press (2011).[4] Available at: [Link]
-
PubChem. Compound Summary for 6-bromohexanoic acid (Structural Analog for Hazard Inference). National Library of Medicine. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
